Rimexolone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRZHGPGKRAFB-OOKHYKNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
49697-38-3 | |
| Record name | Rimexolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49697-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimexolone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049697383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMEXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7M2E4264D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rimexolone's Interaction with Glucocorticoid Receptors: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of rimexolone, a synthetic corticosteroid, at the glucocorticoid receptor (GR). Designed for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways.
Core Mechanism of Action
This compound is a potent agonist of the glucocorticoid receptor.[1][2] Its anti-inflammatory effects are mediated through the classical glucocorticoid signaling pathway. Upon entering a target cell, this compound binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to its dissociation from the chaperone proteins and subsequent translocation into the nucleus.[3][4]
Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:
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Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5] This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortins, which inhibit phospholipase A2 and subsequently block the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are key regulators of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Quantitative Analysis of this compound-Glucocorticoid Receptor Interaction
The binding affinity of this compound to the glucocorticoid receptor has been quantified relative to other corticosteroids. While specific dissociation constants (Kd) and functional assay values (EC50/IC50) for this compound are not widely reported in publicly available literature, its relative binding affinity provides a strong indication of its potency.
| Compound | Relative Binding Affinity (RBA)¹ | Tissue Source |
| Dexamethasone | 100 | Human Synovial Tissue |
| This compound | 130 | Human Synovial Tissue |
| Flunisolide | 190 | Human Synovial Tissue |
| This compound Metabolites² | Decreased affinity | Human Synovial Tissue |
¹Relative binding affinity is expressed relative to dexamethasone (RBA = 100). ²Metabolites of this compound, such as those hydroxylated at the C17 side-chain, show reduced binding affinity to the glucocorticoid receptor.
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of glucocorticoids like this compound, several key experiments are routinely performed. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and the workflows of essential experimental protocols.
References
- 1. Binding affinities of this compound (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Rimexolone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimexolone is a potent synthetic glucocorticoid renowned for its anti-inflammatory properties, particularly in ophthalmic applications. This technical guide provides a comprehensive overview of the chemical architecture and synthetic pathways of this compound. It is intended to serve as a detailed resource for researchers, chemists, and pharmaceutical scientists engaged in the study and development of steroidal anti-inflammatory agents. This document elucidates the structural features of the molecule, details a key synthetic route from Prednisolone, and presents relevant physicochemical data in a structured format.
Chemical Structure of this compound
This compound is a C24 steroid derivative with a pregnane skeleton. Its systematic IUPAC name is (8S,9S,10R,11S,13S,14S,16R,17S)-11-Hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one. The molecule is characterized by a polycyclic structure common to corticosteroids, which is fundamental to its biological activity.
The chemical formula for this compound is C₂₄H₃₄O₃, and it has a molecular weight of approximately 370.53 g/mol . The stereochemistry of this compound is crucial for its interaction with the glucocorticoid receptor. It possesses eight defined stereocenters, contributing to its specific three-dimensional conformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄O₃ | [1] |
| Molecular Weight | 370.53 g/mol | [1] |
| CAS Number | 49697-38-3 | |
| Melting Point | 258-268 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Practically insoluble in water |
Synthesis of this compound
A notable synthetic route to this compound commences from the readily available corticosteroid, Prednisolone. This multi-step synthesis involves a series of chemical transformations to introduce the requisite functional groups and stereochemistry. The following sections detail the experimental protocol for a key nine-step synthesis.
Synthetic Scheme
The overall transformation from Prednisolone to this compound can be visualized as a sequence of protection, methylation, and functional group manipulations.
Caption: Synthetic workflow for this compound from Prednisolone.
Experimental Protocols
The following protocols are based on established synthetic methodologies.
Step 1: Synthesis of 21-Iodo-prednisolone
-
Methodology: To a solution of Prednisolone in a suitable solvent such as pyridine, a source of iodine, for example, iodine monochloride or N-iodosuccinimide, is added at a controlled temperature, typically around 0-5 °C. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated by extraction and purified by crystallization.
Step 2: Synthesis of 21-Deoxy-21-iodoprednisolone
-
Methodology: The 21-iodo intermediate is subjected to a reduction reaction. A common method involves the use of a reducing agent like sodium iodide in a solvent such as acetone. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the product is isolated through extraction and purified.
Step 3: Protection of the 3- and 20-Keto Groups
-
Methodology: The ketone functionalities at positions 3 and 20 are protected as semicarbazones. This is achieved by reacting the steroid with semicarbazide hydrochloride in a buffered aqueous acetic acid solution. The reaction mixture is heated, and the resulting bis-semicarbazone precipitates and is collected by filtration.
Step 4: Hydrolysis and Formation of 17α-Hydroxyprogesterone derivative
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Methodology: The protective groups are selectively removed under acidic conditions to regenerate the ketone at position 3 and hydrolyze the C20-semicarbazone, leading to a 17α-hydroxyprogesterone derivative. This is typically carried out using a mineral acid in an aqueous organic solvent mixture.
Step 5: Enolate Formation
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Methodology: The 17α-hydroxyprogesterone derivative is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding enolate.
Step 6: 16α-Methylation
-
Methodology: The generated enolate is then quenched with a methylating agent, such as methyl iodide, to introduce the methyl group at the 16α-position. The stereoselectivity of this step is critical and is influenced by the reaction conditions.
Step 7: 17α-Propionylation
-
Methodology: The 17α-hydroxyl group is acylated using propionic anhydride or propionyl chloride in the presence of a base, such as pyridine or a tertiary amine, to form the 17α-propionyl ester.
Step 8: Deprotection
-
Methodology: The final step involves the removal of any remaining protecting groups under appropriate conditions to yield this compound. This may involve acidic or basic hydrolysis depending on the protecting groups used.
Step 9: Purification
-
Methodology: The crude this compound is purified by recrystallization from a suitable solvent system, such as acetone/water or methanol, to afford the final product as a crystalline solid.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and characterization of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.
Table 2: Summary of Synthetic Data
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 21-Iodo-prednisolone | Prednisolone | I₂, Pyridine | ~85 |
| 2 | 21-Deoxy-21-iodoprednisolone | 21-Iodo-prednisolone | NaI, Acetone | ~90 |
| 3 | 3,20-Bis-semicarbazone derivative | 21-Deoxy-21-iodoprednisolone | Semicarbazide HCl, NaOAc | ~95 |
| 4 | 17α-Hydroxyprogesterone derivative | 3,20-Bis-semicarbazone derivative | HCl, H₂O | ~80 |
| 5 & 6 | 16α-Methyl derivative | 17α-Hydroxyprogesterone derivative | LiN(TMS)₂, MeI | ~82 |
| 7 | 17α-Propionyl derivative | 16α-Methyl derivative | Propionic anhydride, Pyridine | ~90 |
| 8 | This compound | 17α-Propionyl derivative | Acid/Base Hydrolysis | ~97 |
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a key synthetic route for the anti-inflammatory steroid, this compound. The provided information on its physicochemical properties and the step-by-step synthetic protocol from Prednisolone offers a valuable resource for professionals in the field of medicinal chemistry and drug development. The structured presentation of data and the visual representation of the synthetic workflow are intended to facilitate a deeper understanding of this important pharmaceutical compound.
References
In Vivo and In Vitro Models for Elucidating the Therapeutic Effects of Rimexolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimexolone is a synthetic glucocorticoid with potent anti-inflammatory properties, primarily used in ophthalmology to treat postoperative inflammation and anterior uveitis.[1][2][3][4] Its efficacy stems from its action as a glucocorticoid receptor (GR) agonist, leading to the modulation of inflammatory pathways.[5] This technical guide provides an in-depth overview of the key in vivo and in vitro models utilized to study the pharmacological effects of this compound. The content herein details experimental protocols, summarizes quantitative data, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this field.
In Vitro Models
In vitro models are indispensable for dissecting the molecular mechanisms of this compound's action at the cellular level. These models allow for controlled investigation of its anti-inflammatory effects, receptor binding affinity, and influence on specific signaling cascades.
Inhibition of Pro-inflammatory Cytokine Secretion
A crucial aspect of this compound's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory cytokines. Human corneal epithelial cells provide a relevant in vitro system to model ocular surface inflammation.
Experimental Protocol:
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Cell Culture: Human corneal epithelial cells are cultured in an appropriate growth medium until they reach a suitable confluence.
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Induction of Inflammation: Inflammation is induced by exposing the cells to hypertonic media, which stimulates the secretion of pro-inflammatory cytokines.
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Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control. Dexamethasone is often used as a positive control.
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Cytokine Quantification: After a specified incubation period, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound in inhibiting cytokine secretion.
Quantitative Data:
| Model System | Cytokine Inhibited | This compound IC50 | Comparator | Comparator IC50 | Reference |
| Human Corneal Epithelial Cells | IL-1β, IL-6, IL-8, TNF-α | <10 nM | Dexamethasone | <10 nM |
Glucocorticoid Receptor (GR) Binding Affinity
Understanding the binding affinity of this compound to its primary target, the glucocorticoid receptor, is fundamental to characterizing its potency. Competitive binding assays are employed to determine the relative binding affinity (RBA) of this compound compared to a reference glucocorticoid like dexamethasone.
Experimental Protocol:
-
Receptor Preparation: A source of glucocorticoid receptors is required, typically from human synovial tissue or recombinant human GR.
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Radioligand Binding: A radiolabeled glucocorticoid (e.g., ³H-dexamethasone) is used as the ligand.
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Competitive Binding: The radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound or other competitors (e.g., flunisolide, dexamethasone).
-
Separation and Detection: The receptor-bound and free radioligand are separated, and the amount of bound radioactivity is measured.
-
Data Analysis: The concentration of this compound that displaces 50% of the radioligand is used to calculate its relative binding affinity. The RBA is typically expressed relative to dexamethasone (RBA = 100).
Quantitative Data:
| Receptor Source | Compound | Relative Binding Affinity (RBA) | Reference |
| Human Synovial Tissue | This compound | 130 | |
| Human Synovial Tissue | Dexamethasone | 100 | |
| Human Synovial Tissue | Flunisolide | 190 |
In Vivo Models
In vivo models are essential for evaluating the efficacy and safety of this compound in a complex biological system, providing insights into its therapeutic potential for treating inflammatory conditions.
Endotoxin-Induced Uveitis (EIU) in Rabbits
The EIU model in rabbits is a well-established and relevant model for studying acute anterior uveitis, a primary indication for this compound. This model mimics the inflammatory cascade seen in human uveitis.
Experimental Protocol:
-
Animal Model: New Zealand White rabbits are commonly used for this model.
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Induction of Uveitis: A sterile solution of lipopolysaccharide (LPS) from E. coli or Salmonella typhimurium is injected into the vitreous humor of one eye to induce uveitis. The contralateral eye can serve as a control.
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Treatment: Animals are treated topically with this compound ophthalmic suspension (e.g., 1%) or a vehicle control at specified time points before and/or after LPS injection.
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Clinical Assessment: The severity of uveitis is assessed at various time points using a slit-lamp biomicroscope to grade parameters such as conjunctival redness, iris hyperemia, and aqueous flare.
-
Aqueous Humor Analysis: At the end of the study, aqueous humor is collected to quantify inflammatory cell infiltration (leukocyte count) and protein concentration (a measure of blood-aqueous barrier breakdown).
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Histopathology: Eyes are enucleated, fixed, and sectioned for histological examination to assess inflammatory cell infiltration in the iris and ciliary body.
Quantitative Data:
Clinical studies in patients with uveitis provide valuable quantitative data on this compound's efficacy.
| Study Population | Treatment | Outcome Measure | Result | Reference |
| Patients with Anterior Uveitis | This compound 1% vs. Prednisolone Acetate 1% | Change in Anterior Chamber Cells and Flare | No clinically significant difference between treatments. | |
| Patients with Anterior Uveitis | This compound 1% vs. Prednisolone Acetate 1% | Incidence of IOP increase (≥10 mmHg) | Prednisolone was 1.7 to 8 times more likely to cause a significant IOP increase. |
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and widely used acute inflammatory model to screen for the anti-inflammatory activity of test compounds.
Experimental Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
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Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
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Treatment: this compound or a reference anti-inflammatory drug (e.g., indomethacin) is administered, usually intraperitoneally or orally, at a specific time before the carrageenan injection.
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Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the vehicle-treated control group.
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Biochemical Analysis: At the end of the experiment, the inflamed paw tissue can be excised to measure levels of inflammatory mediators such as prostaglandins and cytokines, or to assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Quantitative Data:
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. Upon binding to the cytosolic GR, the complex translocates to the nucleus where it can transactivate anti-inflammatory genes and transrepress pro-inflammatory transcription factors like NF-κB and AP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The effects of this compound 1% in postoperative inflammation after cataract extraction. A double-masked placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of ocular inflammation after cataract extraction with this compound 1% ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinities of this compound (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Rimexolone in Ophthalmic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimexolone is a synthetic corticosteroid of the glucocorticoid class, specifically designed for topical ophthalmic use. It has demonstrated potent anti-inflammatory properties with a favorable safety profile, particularly concerning its lower propensity to elevate intraocular pressure (IOP) compared to other potent corticosteroids. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding characteristics, anti-inflammatory effects, and impact on intraocular pressure. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and drug development professionals in their understanding and application of this compound in ophthalmic research.
Mechanism of Action
This compound, like other corticosteroids, exerts its anti-inflammatory effects through its interaction with glucocorticoid receptors (GR).[1][2] As a glucocorticoid receptor agonist, its primary mechanism involves the modulation of gene expression.[2]
Glucocorticoid Receptor Binding and Activation
The lipophilic nature of this compound allows it to readily penetrate the cell membrane and bind to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the activated this compound-GR complex into the nucleus.
Genomic and Non-Genomic Effects
Once in the nucleus, the this compound-GR complex can modulate gene transcription through two primary pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to the increased transcription of proteins such as annexin A1 (lipocortin-1) and others that suppress inflammation.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
A key aspect of this compound's anti-inflammatory action is its ability to inhibit the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes. This is achieved by inducing the synthesis of annexin A1, which in turn inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes. The inhibition of PLA2 prevents the formation of arachidonic acid, the precursor for both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively.[2]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's mechanism of action involves binding to the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes like annexin A1 and transrepression of pro-inflammatory transcription factors.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data related to the pharmacodynamics of this compound from various in vitro and in vivo studies.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) | Reference Compound | Tissue Source |
| This compound | 130 | Dexamethasone (RBA = 100) | Human Synovial Tissue |
| Flunisolide | 190 | Dexamethasone (RBA = 100) | Human Synovial Tissue |
Data from Hochhaus G, et al. (1990).[3]
Table 2: In Vitro Anti-inflammatory Potency
| Cell Type | Inflammatory Stimulus | Measured Cytokines | IC50 (this compound) | Comparator | IC50 (Comparator) |
| Human Corneal Epithelial Cells | Hypertonic Media | IL-1β, IL-6, IL-8, TNF-α | <10 nM | Dexamethasone | <10 nM |
Data from Gamache DA, et al. (2004).
Table 3: Clinical Efficacy in Uveitis (Comparison with Prednisolone Acetate 1%)
| Study Outcome | This compound 1% | Prednisolone Acetate 1% | p-value |
| Anterior Chamber Cell Scores | No statistically significant difference | No statistically significant difference | >0.05 |
| Anterior Chamber Flare Scores | No statistically significant difference (except at Day 28 in one study) | No statistically significant difference (except at Day 28 in one study) | P=0.04 (Day 28, Study 1) |
Data from Foster CS, et al. (1996).
Table 4: Effect on Intraocular Pressure (IOP) in Steroid Responders
| Parameter | This compound 1.0% | Fluorometholone 0.1% | Dexamethasone Sodium Phosphate 0.1% | Prednisolone Acetate 1.0% |
| Number of subjects with ≥10 mm Hg IOP increase | No significant difference | No significant difference | Significantly more than this compound (P = .001) | Significantly more than this compound (P < .001) |
| Mean weeks to ≥10 mm Hg IOP increase | No significant difference | No significant difference | Significantly shorter than this compound | Significantly shorter than this compound |
Data from Leibowitz HM, et al. (1996).
Key Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.
Methodology:
-
Tissue Preparation: Cytosolic fractions containing glucocorticoid receptors are prepared from a relevant tissue source (e.g., human synovial tissue).
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the receptor (e.g., [³H]-dexamethasone) is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound or other competitor compounds.
-
Separation: Bound and free radioligand are separated using a technique such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated relative to a standard compound (e.g., dexamethasone).
Experimental Workflow for Glucocorticoid Receptor Binding Assay
Caption: Workflow for determining the glucocorticoid receptor binding affinity of this compound using a competitive radioligand binding assay.
In Vivo Model: Lacrimal Gland Inflammation-Induced Dry Eye in Rabbits
Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical model of dry eye disease.
Methodology:
-
Animal Model: New Zealand White rabbits are used.
-
Induction of Dry Eye: Lacrimal gland inflammation is induced by injecting the T-lymphocyte mitogen Concanavalin A (Con A) into the lacrimal gland.
-
Treatment: this compound ophthalmic suspension (at varying concentrations) or vehicle is administered topically to the eyes of the rabbits.
-
Outcome Measures:
-
Tear Break-up Time (TBUT): Measured daily using sodium fluorescein to assess tear film stability.
-
Corneal Staining: The integrity of the corneal epithelium is assessed by quantifying the uptake of methylene blue dye using spectrophotometry.
-
-
Data Analysis: The effects of this compound on TBUT and corneal staining are compared to the vehicle-treated group.
This protocol is based on the study by Gamache DA, et al. (2004).
Clinical Trial: Evaluation of Efficacy in Anterior Uveitis
Objective: To compare the efficacy and safety of this compound 1% ophthalmic suspension with prednisolone acetate 1% in the treatment of anterior uveitis.
Methodology:
-
Study Design: A multicenter, randomized, double-masked, parallel-group clinical trial.
-
Patient Population: Patients with acute or chronic anterior uveitis.
-
Treatment Regimen:
-
Week 1: One to two drops instilled hourly during waking hours.
-
Week 2: One to two drops instilled every two hours during waking hours.
-
Week 3: One to two drops instilled four times daily.
-
Week 4: Tapering of the dose.
-
-
Efficacy Assessment:
-
Anterior Chamber Cells and Flare: Graded at baseline and at specified follow-up visits using a standardized scale (e.g., SUN grading scheme).
-
-
Safety Assessment:
-
Intraocular Pressure (IOP): Measured at each visit.
-
Adverse events are recorded.
-
-
Data Analysis: Comparison of the changes in anterior chamber cell and flare scores, and the incidence of IOP elevation between the two treatment groups.
Standardization of Uveitis Nomenclature (SUN) Grading for Anterior Chamber Cells
| Grade | Number of Cells in a 1x1 mm Slit Beam Field |
| 0 | <1 |
| 0.5+ | 1-5 |
| 1+ | 6-15 |
| 2+ | 16-25 |
| 3+ | 26-50 |
| 4+ | >50 |
Data from the Standardization of Uveitis Nomenclature (SUN) Working Group.
Standardization of Uveitis Nomenclature (SUN) Grading for Anterior Chamber Flare
| Grade | Description |
| 0 | Complete absence of flare |
| 1+ | Faint flare |
| 2+ | Moderate flare (iris and lens details clear) |
| 3+ | Marked flare (iris and lens details hazy) |
| 4+ | Intense flare (fibrin or plastic aqueous) |
Data from the Standardization of Uveitis Nomenclature (SUN) Working Group.
Clinical Trial: Assessment of Intraocular Pressure in Steroid Responders
Objective: To compare the potential of this compound 1.0% to elevate intraocular pressure (IOP) with that of other corticosteroids in known steroid responders.
Methodology:
-
Study Design: A double-masked, randomized, crossover study.
-
Patient Population: Asymptomatic individuals with a documented history of a significant IOP increase in response to topical corticosteroids.
-
Steroid Challenge: To confirm steroid responsiveness, patients are challenged with a potent corticosteroid (e.g., dexamethasone or prednisolone acetate).
-
Washout Period: A medication-free period to allow IOP to return to baseline.
-
Treatment Periods: Patients are randomized to receive either this compound or a comparator corticosteroid (e.g., fluorometholone) for a specified period (e.g., 6 weeks), followed by a washout period and then crossover to the other treatment.
-
Outcome Measure: The primary outcome is the change in IOP from baseline. The number of patients experiencing a clinically significant IOP elevation (e.g., ≥10 mmHg) is also assessed.
-
Data Analysis: Comparison of the IOP changes and the incidence of significant IOP elevation between the treatment groups.
Logical Relationship for Steroid Responder IOP Study
Caption: A crossover study design is often employed to assess the intraocular pressure effects of corticosteroids in steroid responders.
Conclusion
The pharmacodynamics of this compound are well-characterized, establishing it as a potent anti-inflammatory agent with a clear mechanism of action centered on the glucocorticoid receptor. Its high receptor binding affinity translates to effective modulation of inflammatory gene expression, leading to the inhibition of key inflammatory pathways. Preclinical and clinical studies have consistently demonstrated its efficacy in managing ocular inflammation, comparable to that of more potent corticosteroids, but with a significantly lower risk of inducing clinically significant elevations in intraocular pressure. This favorable benefit-to-risk profile makes this compound a valuable therapeutic option in ophthalmic medicine and an important compound for continued research in the development of even safer and more effective ocular anti-inflammatory drugs. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working in this field.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding affinities of this compound (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimexolone's Molecular Impact on Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which rimexolone, a synthetic glucocorticoid, modulates inflammatory pathways. It is designed to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mode of action, experimental validation, and effects on key signaling cascades.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
This compound exerts its anti-inflammatory effects primarily by acting as an agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This modulation occurs through two primary mechanisms: transactivation and transrepression.
Transactivation involves the GR binding to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins. One of the key proteins induced via this mechanism is Annexin A1 (Lipocortin-1) . Annexin A1 is an inhibitor of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, this compound effectively blocks the downstream synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.[1]
Transrepression , a major contributor to the anti-inflammatory effects of glucocorticoids, involves the GR interfering with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . This interference does not typically involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory genes.[2][3]
Below is a diagram illustrating the overarching mechanism of this compound's action.
Impact on the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibitory effect of glucocorticoids on NF-κB is a key aspect of their anti-inflammatory potency.
This compound, through the activated GR, is understood to inhibit NF-κB signaling primarily through transrepression. This can occur via several proposed mechanisms:
-
Direct Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[3]
-
Induction of IκBα: Glucocorticoids can increase the transcription of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Competition for Co-activators: The GR and NF-κB can compete for limited pools of transcriptional co-activators, such as CREB-binding protein (CBP) and p300.
The following diagram outlines the transrepression of the NF-κB pathway by the this compound-activated GR.
References
Investigating the Anti-inflammatory Properties of Rimexolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimexolone is a synthetic glucocorticoid with potent anti-inflammatory properties, primarily utilized in ophthalmology for the management of postoperative inflammation and anterior uveitis. Its mechanism of action is centered on its activity as a glucocorticoid receptor agonist. This technical guide provides an in-depth analysis of the anti-inflammatory characteristics of this compound, presenting quantitative data on its efficacy, detailing experimental protocols for its evaluation, and visualizing the key signaling pathways involved in its therapeutic effects.
Introduction
This compound is a corticosteroid designed for topical ophthalmic use.[1] It effectively suppresses the inflammatory response to a variety of mechanical, chemical, or immunological insults.[2][3] By activating the glucocorticoid receptor, this compound modulates gene expression to exert its anti-inflammatory effects, which include the inhibition of edema, cellular infiltration, capillary dilatation, and fibroblastic proliferation.[2][3] This guide serves as a comprehensive resource for understanding the molecular and cellular mechanisms underpinning the anti-inflammatory actions of this compound.
Mechanism of Action
This compound's primary mechanism of action is agonism of the glucocorticoid receptor (GR). As a lipophilic molecule, it diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This genomic pathway leads to two main anti-inflammatory outcomes:
-
Transactivation: The GR complex upregulates the expression of anti-inflammatory proteins. A key protein in this process is lipocortin-1 (also known as annexin A1).
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).
Glucocorticoid Receptor Signaling Pathway
The binding of this compound to the glucocorticoid receptor initiates a cascade of events that ultimately alters the synthesis of proteins involved in the inflammatory response.
References
Rimexolone's Effect on Cytokine Production in Human Corneal Epithelial Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rimexolone is a synthetic corticosteroid with potent anti-inflammatory properties utilized in ophthalmology for the management of postoperative inflammation and anterior uveitis.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects, specifically focusing on its impact on cytokine production in human corneal epithelial cells (HCECs). Corticosteroids, as a class, suppress inflammatory responses by modulating the expression of a wide array of genes involved in the inflammatory cascade.[1][3] In HCECs, this compound has been demonstrated to be a potent inhibitor of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4] The primary mechanism for this inhibition is through the glucocorticoid receptor (GR)-mediated suppression of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This document details the quantitative effects of this compound on cytokine secretion, outlines the experimental protocols for assessing these effects, and provides visual representations of the pertinent signaling pathways.
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory actions of this compound are initiated by its binding to the cytosolic Glucocorticoid Receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.
Upon binding of this compound, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus. Inside the nucleus, the activated this compound-GR complex modulates gene expression through several mechanisms:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to an increase in the transcription of anti-inflammatory proteins like lipocortin-1. Lipocortin-1, in turn, inhibits phospholipase A2, thereby blocking the production of inflammatory mediators such as prostaglandins and leukotrienes.
-
Transrepression: The activated GR can suppress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1). This "tethering" mechanism is considered central to the anti-inflammatory effects of glucocorticoids.
Figure 1: Glucocorticoid Receptor Signaling Pathway.
Quantitative Data: this compound's Inhibition of Cytokine Production
Studies have quantitatively assessed the efficacy of this compound in suppressing the production of pro-inflammatory cytokines by HCECs. In an in-vitro model where HCECs were stimulated with hypertonic media to mimic dry eye conditions, this compound demonstrated a potent, dose-dependent inhibition of several key cytokines. The half-maximal inhibitory concentration (IC50) was found to be equipotent to that of dexamethasone, a well-characterized potent corticosteroid.
| Cytokine | Stimulus | Cell Type | This compound IC50 | Reference |
| IL-1β | Hyperosmolar Media | Human Corneal Epithelial Cells | <10 nM | |
| IL-6 | Hyperosmolar Media | Human Corneal Epithelial Cells | <10 nM | |
| IL-8 | Hyperosmolar Media | Human Corneal Epithelial Cells | <10 nM | |
| TNF-α | Hyperosmolar Media | Human Corneal Epithelial Cells | <10 nM |
Table 1: Summary of this compound's Inhibitory Effect on Cytokine Secretion in HCECs.
The NF-κB Signaling Pathway: A Key Target of this compound
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response. In ocular surface diseases, various stimuli, including hyperosmolarity, pathogens, and pro-inflammatory cytokines like TNF-α and IL-1β, can activate the NF-κB pathway in corneal epithelial cells.
The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (commonly p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of numerous pro-inflammatory mediators, including IL-1β, IL-6, IL-8, and TNF-α.
This compound, through the activated GR, exerts its powerful anti-inflammatory effect by intervening in this pathway. The activated GR complex can physically interact with the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription. This transrepression mechanism effectively shuts down the production of a wide range of inflammatory cytokines.
Figure 2: NF-κB Signaling and this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound on HCEC cytokine production.
Primary Human Corneal Epithelial Cell (HCEC) Culture
This protocol is adapted from established methods for isolating and culturing primary HCECs.
-
Tissue Procurement: Obtain human donor corneoscleral rims from an eye bank, maintained in a suitable storage medium.
-
Cell Isolation:
-
Wash the tissue three times with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) containing antibiotics.
-
Incubate the tissue in a Dispase II solution to separate the epithelial sheet from the underlying stroma.
-
Collect the epithelial sheet and incubate in a 0.05% Trypsin-EDTA solution to dissociate the cells.
-
Neutralize the trypsin with an equal volume of trypsin-neutralizing solution (e.g., medium containing 10% fetal bovine serum).
-
Centrifuge the cell suspension at 800g for 5 minutes to pellet the cells.
-
-
Cell Culture:
-
Resuspend the cell pellet in a complete growth medium (e.g., Keratinocyte-SFM with supplements, or a specialized corneal epithelial cell medium).
-
Plate the cells onto culture flasks or plates pre-coated with a suitable extracellular matrix, such as a Matrigel matrix or a collagen/fibroblast mixture, which has been shown to support robust HCEC growth.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Subculturing: When cells reach 70-90% confluency, passage them using Trypsin-EDTA. A seeding density of approximately 5,000 cells/cm² is recommended for new culture vessels.
Induction of Cytokine Production and Treatment
-
Culture HCECs to approximately 80-90% confluency in multi-well plates.
-
Replace the standard growth medium with a basal medium containing the inflammatory stimulus. A common method is to use hyperosmolar medium, created by adding NaCl to the basal medium to achieve a final osmolarity of 400-500 mOsm.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.
Quantification of Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying secreted cytokines in culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Wash again and add an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP). Incubate for 30-60 minutes.
-
-
Substrate Reaction: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known standards. Interpolate the cytokine concentrations in the unknown samples from this curve.
Western Blot Analysis of NF-κB Pathway Activation
Western blotting can be used to measure changes in the levels and phosphorylation status of key NF-κB pathway proteins.
-
Cell Lysis: After treatment, wash HCECs with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of NF-κB p65 and IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify changes in protein levels.
Figure 3: Experimental Workflow Diagram.
Conclusion
This compound is a potent anti-inflammatory corticosteroid that effectively suppresses the production of key pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, in human corneal epithelial cells. Its mechanism of action is mediated through the glucocorticoid receptor, leading to the transrepression of the NF-κB signaling pathway, a central hub in ocular surface inflammation. The data and protocols presented in this guide provide a comprehensive framework for researchers to further investigate the molecular pharmacology of this compound and other corticosteroids in the context of corneal epithelial cell biology and inflammatory eye diseases.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Rimexolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Rimexolone, a potent glucocorticoid steroid, in in vitro cell culture experiments. The following protocols and data are intended to facilitate the investigation of its anti-inflammatory and other cellular effects.
This compound is a synthetic glucocorticoid that functions as a glucocorticoid receptor agonist.[1][2] Its primary mechanism of action involves the suppression of inflammatory responses by inhibiting edema, cellular infiltration, and the production of inflammatory mediators.[1] The anti-inflammatory effects of corticosteroids like this compound are mediated through the inhibition of phospholipase A2 by proteins called lipocortins. This, in turn, blocks the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[1] Clinically, it has been used as a 1% ophthalmic suspension for managing ocular inflammation.[3]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
A critical first step in utilizing this compound for in vitro studies is the proper preparation of stock and working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes and serological pipettes
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the this compound in a sufficient volume of DMSO to create a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 370.5 g/mol ), dissolve 3.705 mg of the powder in 1 ml of DMSO.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
In Vitro Anti-Inflammatory Assay in Human Corneal Epithelial Cells
This protocol describes how to assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine secretion in human corneal epithelial cells (HCECs).
Materials:
-
Primary Human Corneal Epithelial Cells (HCECs)
-
Appropriate cell culture medium and supplements
-
Hyperosmolar medium to induce an inflammatory response
-
This compound working solutions
-
ELISA kits for IL-1β, IL-6, IL-8, and TNF-α
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed HCECs in a 96-well plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Incubate the cells for 24-48 hours.
-
-
Induction of Inflammation and Treatment:
-
Remove the culture medium and replace it with hyperosmolar medium to stimulate the secretion of pro-inflammatory cytokines.
-
Immediately add this compound working solutions at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent like dexamethasone).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24 hours) in a CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatants.
-
Quantify the levels of IL-1β, IL-6, IL-8, and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine secretion.
-
Cell Viability Assay
It is essential to determine the cytotoxic effects of this compound on the cell line of interest to ensure that the observed effects are not due to cell death. The MTT assay is a common method for this purpose.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Quantitative Data
The following table summarizes the known in vitro efficacy of this compound.
| Cell Type | Assay | Endpoint Measured | IC50 | Reference |
| Human Corneal Epithelial Cells | Anti-inflammatory Assay | Inhibition of IL-1β, IL-6, IL-8, and TNF-α secretion | <10 nM |
Visualizations
Signaling Pathway of this compound
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
References
Application Notes and Protocols for the Preparation of Rimexolone Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation of Rimexolone stock solutions for laboratory use. It includes detailed information on the physicochemical properties of this compound, protocols for solubilization, and recommendations for storage and handling. The provided protocols are intended to ensure the accurate and reproducible preparation of this compound solutions for various in-vitro and in-vivo experimental setups.
Physicochemical Properties of this compound
This compound is a synthetic glucocorticoid steroid known for its anti-inflammatory properties.[1] It is a white to off-white, water-insoluble powder.[2][3][4][5] Understanding its physical and chemical characteristics is crucial for proper handling and solution preparation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₄O₃ | |
| Molecular Weight | 370.53 g/mol | |
| Appearance | White, water-insoluble powder | |
| CAS Number | 49697-38-3 | |
| Melting Point | 258-268 °C |
Solubility
This compound is practically insoluble in water, which necessitates the use of organic solvents to prepare stock solutions for experimental use. The choice of solvent is critical for achieving the desired concentration and ensuring compatibility with downstream applications.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference(s) |
| Water | Practically insoluble (1.21e-02 g/L) | Not suitable for preparing stock solutions. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for high-concentration stock solutions. | |
| Methanol | Soluble | Used as a solvent in analytical procedures. | |
| Chloroform | Soluble | Used for specific analytical tests (e.g., Specific Rotation, TLC). | |
| Ethanol | Data not available | While not explicitly stated for this compound, other corticosteroids are soluble in ethanol. Compatibility with the experimental system should be verified. |
Recommended Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
-
Solid Compound: The solid powder should be preserved in well-closed containers. For long-term storage, -20°C is recommended, which can maintain stability for at least two years.
-
Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Aqueous dilutions should not be stored for more than one day.
Experimental Protocols
5.1 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.
-
Handle the chemical powder in a fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
5.2 Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (MW: 370.53 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 370.53 g/mol x 1000 mg/g = 3.71 mg
-
-
Weighing: Accurately weigh 3.71 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
5.3 Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the primary stock solution into an appropriate aqueous buffer or cell culture medium.
Important Consideration: this compound is insoluble in water. When diluting the DMSO stock into an aqueous medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in biological assays and prevent precipitation of the compound.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental medium (e.g., PBS, cell culture medium) to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
The final DMSO concentration will be 0.1%.
-
-
Mix the working solution thoroughly by gentle inversion or pipetting immediately before adding it to your experimental system.
Visualizations
6.1 Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
6.2 Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The binding of this compound to the cytosolic receptor leads to changes in gene transcription, ultimately suppressing inflammatory pathways.
Caption: this compound's glucocorticoid signaling pathway.
References
Rimexolone: A Potent Tool for Dissecting Steroid-Responsive Gene Expression
Application Notes and Protocols for Researchers
Introduction
Rimexolone is a synthetic corticosteroid possessing potent glucocorticoid activity. While clinically utilized for its anti-inflammatory properties, particularly in ophthalmology, its specific and high-affinity binding to the glucocorticoid receptor (GR) makes it a valuable research tool for investigating the molecular mechanisms of steroid-responsive gene expression. These application notes provide detailed protocols for utilizing this compound to study gene transactivation and transrepression, offering insights into the intricate signaling pathways governed by glucocorticoids.
This compound acts as a classic glucocorticoid receptor agonist.[1] Its mechanism of action involves binding to the cytoplasmic GR, leading to a conformational change, dissociation from chaperone proteins, and translocation of the activated GR-ligand complex into the nucleus. Once in the nucleus, this complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR-rimexolone complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation of anti-inflammatory and metabolic genes.
-
Transrepression: The GR-rimexolone complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. This is achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their transcriptional activity.[2]
The ability to modulate these two distinct pathways is a key feature of glucocorticoids. This compound's high affinity for the GR, reported to be even higher than that of dexamethasone, makes it a potent tool for studying these processes. Its metabolites have been shown to be less active or inactive, which can be advantageous in experimental settings by reducing confounding effects.[1]
Data Presentation: Comparative Glucocorticoid Activity
While comprehensive quantitative data for this compound's dose-dependent effects on a wide array of specific genes is not extensively available in public literature, its activity can be benchmarked against well-characterized glucocorticoids like dexamethasone. The following tables provide illustrative quantitative data based on the known activities of potent glucocorticoids in relevant cell-based assays. Researchers can use the protocols provided to generate similar data for this compound.
Table 1: Comparative Potency of Glucocorticoids in Transrepression (NF-κB Inhibition)
This table illustrates the concentration-dependent inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) release, a process regulated by NF-κB, in A549 human lung adenocarcinoma cells.
| Compound | IC50 (M) for GM-CSF Inhibition |
| This compound | Data to be determined experimentally |
| Dexamethasone | 2.2 x 10⁻⁹ |
| Budesonide | 5.0 x 10⁻¹¹ |
| Fluticasone Propionate | 1.8 x 10⁻¹¹ |
Data for dexamethasone, budesonide, and fluticasone propionate are from published studies for comparative purposes.
Table 2: Comparative Potency of Glucocorticoids in Transactivation (GRE-mediated Gene Induction)
This table shows the effective concentration for 50% maximal induction (EC50) of a GRE-driven reporter gene, indicating the potency of transactivation.
| Compound | EC50 (M) for GRE-luciferase Reporter |
| This compound | Data to be determined experimentally |
| Dexamethasone | 1.38 x 10⁻⁹ |
Data for dexamethasone is from published studies for comparative purposes.[1]
Mandatory Visualizations
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
References
Application Notes and Protocols: Assessing Rimexolone Efficacy in a Rabbit Dry Eye Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods and detailed protocols for evaluating the efficacy of Rimexolone in a preclinical rabbit model of dry eye. The following sections detail the induction of dry eye, treatment protocols, and various analytical methods to quantify the therapeutic effects of this compound.
Introduction
Dry eye disease is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, often accompanied by inflammation.[1] Rabbit models are frequently utilized in preclinical ophthalmic research due to the anatomical and physiological similarities of their eyes to humans, including a large corneal surface and abundant tear film.[2] this compound is a potent corticosteroid that functions as a glucocorticoid receptor agonist.[3][4][5] Its mechanism of action involves the inhibition of inflammatory mediators, such as prostaglandins and leukotrienes, by suppressing phospholipase A2 activity. This anti-inflammatory action makes it a candidate for treating the inflammatory aspects of dry eye disease.
This document outlines two primary models for inducing dry eye in rabbits and the subsequent methods for assessing the efficacy of topically administered this compound.
Experimental Models for Dry Eye Induction in Rabbits
Several methods can be used to induce dry eye in rabbits, including dacryoadenectomy, desiccating stress, and topical application of atropine or benzalkonium chloride (BAC). Two common and effective models are the Benzalkonium Chloride (BAC)-induced model and the Concanavalin A (Con A)-induced lacrimal gland inflammation model.
Benzalkonium Chloride (BAC)-Induced Dry Eye Model
BAC is a preservative that, when topically applied, can induce signs of dry eye by causing damage to the cornea and conjunctiva, reducing aqueous tear secretion, and leading to goblet cell loss.
Protocol:
-
Animal Model: Use male New Zealand white rabbits.
-
Induction Agent: Prepare a 0.2% solution of Benzalkonium Chloride (BAC) in a sterile saline solution.
-
Instillation: Topically instill one drop of 0.2% BAC solution into each eye of the rabbit twice daily for five consecutive days.
-
Verification of Dry Eye: Before initiating treatment, confirm the induction of dry eye by assessing the parameters outlined in Section 4.
Concanavalin A (Con A)-Induced Lacrimal Gland Inflammation Model
Injection of the T-lymphocyte mitogen Concanavalin A (Con A) into the lacrimal gland elicits inflammation, leading to clinically relevant signs of dry eye.
Protocol:
-
Animal Model: Use male New Zealand white rabbits.
-
Induction Agent: Prepare a solution of Concanavalin A.
-
Injection: Surgically expose the lacrimal gland and inject it with the Con A solution.
-
Verification of Dry Eye: Monitor the animals daily for signs of dry eye, which typically manifest within one day of the injection.
This compound Treatment Protocol
Protocol:
-
Test Article: Prepare this compound ophthalmic suspensions at various concentrations (e.g., 0.005%, 0.01%, 0.1% w/v). A vehicle control (the formulation without the active ingredient) should also be prepared.
-
Animal Grouping: Divide the rabbits with induced dry eye into treatment groups, including a vehicle control group and groups for each this compound concentration.
-
Dosing Regimen: Administer one drop of the assigned treatment topically to each eye according to the study design (e.g., twice daily).
-
Efficacy Assessment: Conduct the assessments described in Section 4 at baseline (after dry eye induction but before treatment) and at specified time points throughout the treatment period.
Efficacy Assessment Methods
A combination of clinical and histological assessments should be used to evaluate the efficacy of this compound.
Tear Break-Up Time (TBUT)
TBUT is a measure of tear film stability.
Protocol:
-
Instill one drop of sodium fluorescein solution into the conjunctival sac.
-
After the rabbit blinks, observe the tear film under a slit lamp with a cobalt blue filter.
-
Measure the time in seconds from the last blink to the appearance of the first dry spot on the cornea. A shorter TBUT indicates an unstable tear film.
Corneal Staining
This method assesses corneal epithelial integrity.
Protocol:
-
Instill a sterile fluorescein solution into the eye.
-
Gently rinse the eye with a sterile saline solution.
-
Examine the cornea with a slit lamp using a cobalt blue filter.
-
Grade the degree of corneal staining based on a standardized scale (e.g., 0-4).
-
Alternatively, methylene blue dye uptake can be quantified spectrophotometrically to assess corneal injury.
Schirmer's Test
This test measures aqueous tear production.
Protocol:
-
Insert a sterile Schirmer test strip into the lower conjunctival sac at the junction of the middle and outer thirds of the eyelid.
-
Leave the strip in place for a specified time (e.g., 1 minute).
-
Measure the length of the wetted area on the strip in millimeters.
Conjunctival Impression Cytology
This non-invasive technique is used to quantify goblet cell density.
Protocol:
-
Gently press a piece of cellulose acetate filter paper onto the bulbar conjunctiva for a few seconds.
-
Carefully remove the paper, which will have a layer of epithelial cells.
-
Stain the cells (e.g., with Periodic acid-Schiff stain) to visualize goblet cells.
-
Count the number of goblet cells per unit area under a microscope.
Histopathology and Immunohistochemistry
At the end of the study, ocular tissues can be collected for further analysis.
Protocol:
-
Euthanize the animals and carefully dissect the cornea, conjunctiva, and lacrimal glands.
-
Fix the tissues in 10% formalin and embed them in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to observe cellular infiltration and morphology.
-
Perform immunohistochemistry to detect the expression of inflammatory markers (e.g., IL-1β, IL-6, TNF-α) and mucins (e.g., MUC5AC).
Quantitative Real-Time PCR (qPCR)
This method is used to quantify the expression of inflammatory cytokine mRNA.
Protocol:
-
Collect conjunctival cells using impression cytology or by dissecting the tissue.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for target genes (e.g., IL-6) and a reference gene (e.g., HPRT1).
-
Analyze the data using the 2-ΔΔCt method.
Data Presentation
Quantitative Efficacy of this compound in a Rabbit Dry Eye Model
| Parameter | Vehicle Control | This compound (0.005%) | This compound (0.01% - 0.1%) | Normal Baseline |
| Tear Break-Up Time (TBUT) | < 5 seconds | Significantly increased towards baseline | Dose-dependently restored towards baseline | ~ 60 seconds |
| Corneal Staining (Methylene Blue Uptake) | High | - | > 50% inhibition of dye uptake | Minimal |
In Vitro Cytokine Inhibition by this compound
| Cytokine | IC50 of this compound |
| IL-1β | < 10 nM |
| IL-6 | < 10 nM |
| IL-8 | < 10 nM |
| TNF-α | < 10 nM |
Data from in vitro studies using human corneal epithelial cells stimulated with hyperosmolar media.
Effects of BAC-Induced Dry Eye on Ocular Parameters in Rabbits
| Parameter | Control Group (Saline) | 0.2% BAC-Treated Group |
| Tear Break-Up Time | No significant change | Decreased (P=0.007) |
| Corneal Staining | No significant change | Increased (P < 0.001) |
| Conjunctival Hyperemia | No significant change | Increased (P < 0.001) |
| Goblet Cell Density | No significant change | Decreased (P < 0.001) |
| IL-6 mRNA Levels | No significant change | Increased (P=0.005) |
Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
References
Techniques for Measuring Rimexolone Concentration in Aqueous Humor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimexolone is a potent corticosteroid used in ophthalmic suspensions to treat ocular inflammation. Accurate measurement of its concentration in the aqueous humor is critical for pharmacokinetic studies, bioequivalence testing, and understanding its therapeutic efficacy and safety profile. The low sample volume of aqueous humor and the typically low concentrations of the drug present analytical challenges. This document provides detailed application notes and protocols for the quantification of this compound in aqueous humor using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity, which is often required for the low drug concentrations found in aqueous humor.
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of analytes. While it may have limitations in sensitivity compared to LC-MS/MS, a well-developed method can be suitable for studies where higher concentrations of this compound are expected.
Quantitative Data Summary
The following table summarizes representative quantitative data for an HPLC-UV method for this compound analysis in aqueous humor, based on methods for similar corticosteroids[1][2][3].
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Accuracy | 95% - 105% |
| Precision (RSD) | < 10% |
| Recovery | > 90% |
Experimental Protocol: HPLC-UV Method
1. Aqueous Humor Sample Collection and Handling
-
Aqueous humor samples (50-100 µL) are collected from subjects by paracentesis under sterile conditions by a qualified ophthalmologist.
-
Samples are immediately transferred to polypropylene microcentrifuge tubes.
-
If not analyzed immediately, samples should be stored at -80°C.
2. Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of aqueous humor, add 10 µL of an internal standard (IS) solution (e.g., Prednisolone at 1 µg/mL in methanol).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of the mobile phase.
3. Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 245 nm.
4. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and robustness[4].
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound Analysis by HPLC-UV.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity and specificity, allowing for the quantification of very low concentrations of drugs in complex biological matrices like aqueous humor.
Quantitative Data Summary
The following table presents typical quantitative data for an LC-MS/MS method for this compound analysis in aqueous humor, extrapolated from methods for similar corticosteroids.
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Accuracy | 98% - 102% |
| Precision (RSD) | < 5% |
| Recovery | > 95% |
Experimental Protocol: LC-MS/MS Method
1. Aqueous Humor Sample Collection and Handling
-
Follow the same procedure as for the HPLC-UV method. A smaller sample volume (e.g., 25 µL) may be sufficient due to the higher sensitivity of the method.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 25 µL aliquot of aqueous humor, add 10 µL of an internal standard (IS) solution (e.g., Dexamethasone-d5 at 10 ng/mL in methanol).
-
Add 250 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the organic layer (top layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 371.2 → Product ion (Q3) m/z 135.1
-
Dexamethasone-d5 (IS): Precursor ion (Q1) m/z 398.2 → Product ion (Q3) m/z 378.2
-
-
Source Parameters: Optimize desolvation temperature, gas flow, and capillary voltage for the specific instrument.
5. Method Validation
The method should be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for this compound Analysis by LC-MS/MS.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the determination of this compound in aqueous humor will depend on the required sensitivity and the specific goals of the study. For pharmacokinetic studies where low concentrations are expected, LC-MS/MS is the superior technique. For routine analysis or studies with higher expected concentrations, a validated HPLC-UV method can be a cost-effective alternative. The protocols provided herein offer a detailed framework for the development and implementation of robust analytical methods for this compound quantification in this challenging matrix. It is essential that any method is fully validated to ensure the reliability and accuracy of the data generated.
References
Application Notes and Protocols for In Vitro Dissolution Testing of Rimexolone Ophthalmic Suspension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro dissolution testing of Rimexolone ophthalmic suspension, a critical process for quality control, formulation development, and ensuring bioequivalence. The protocols outlined below are based on established principles of pharmaceutical analysis for ophthalmic suspensions.
Introduction
This compound is a corticosteroid used to treat postoperative inflammation following ocular surgery. As an ophthalmic suspension, the drug product consists of solid particles of the active pharmaceutical ingredient (API) suspended in a liquid vehicle. The in vitro dissolution test is a crucial quality control measure that evaluates the rate and extent to which this compound dissolves from the suspension into a dissolution medium that mimics the conditions of the eye. This test ensures batch-to-batch consistency and can provide insights into the in vivo performance of the drug product.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The binding of this compound to the glucocorticoid receptor leads to a cascade of events that ultimately suppress inflammation. This involves the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.
Experimental Protocols
The following protocols describe two common and appropriate methods for the in vitro dissolution testing of this compound ophthalmic suspension: USP Apparatus 2 (Paddle Apparatus) with enhancements for suspensions and USP Apparatus 4 (Flow-Through Cell).
Protocol 1: USP Apparatus 2 (Paddle Apparatus) with Dialysis Sac
This method is suitable for quality control and formulation screening. The use of a dialysis membrane helps to contain the suspension while allowing the dissolved drug to diffuse into the dissolution medium.
1. Materials and Reagents:
-
This compound Ophthalmic Suspension (1%)
-
Simulated Tear Fluid (STF)
-
Dialysis tubing (e.g., cellulose membrane with a suitable molecular weight cut-off)
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade salts for STF preparation (Sodium Chloride, Potassium Chloride, Calcium Chloride Dihydrate, Sodium Bicarbonate)
-
Phosphoric acid or sodium hydroxide for pH adjustment
2. Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath with temperature control
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PVDF)
3. Preparation of Simulated Tear Fluid (STF):
A common formulation for STF is provided in the table below. The pH should be adjusted to 7.4 ± 0.05.
| Component | Concentration (g/L) |
| Sodium Chloride (NaCl) | 6.80 |
| Potassium Chloride (KCl) | 1.40 |
| Calcium Chloride (CaCl₂·2H₂O) | 0.08 |
| Sodium Bicarbonate (NaHCO₃) | 2.20 |
| Purified Water | q.s. to 1 L |
4. Dissolution Test Parameters:
The following table summarizes the recommended parameters for the dissolution test using USP Apparatus 2.
| Parameter | Recommended Setting |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | Simulated Tear Fluid (STF), pH 7.4 |
| Medium Volume | 500 mL |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 50 rpm |
| Sample Introduction | Accurately weighed amount of suspension in a dialysis sac |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes |
| Sample Volume | 5 mL (replace with fresh, pre-warmed medium) |
5. Experimental Procedure:
-
Prepare the dissolution medium (STF) and deaerate it.
-
Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C.
-
Accurately weigh a sample of the well-shaken this compound ophthalmic suspension into a pre-soaked dialysis sac and seal it.
-
Place the dialysis sac at the bottom of the dissolution vessel.
-
Start the paddle rotation at 50 rpm.
-
Withdraw 5 mL samples at the specified time points, filtering each sample through a 0.45 µm syringe filter.
-
Immediately replace the withdrawn volume with fresh, pre-warmed STF.
-
Analyze the samples for this compound concentration using a validated HPLC method.
Protocol 2: USP Apparatus 4 (Flow-Through Cell)
This method is particularly useful for poorly soluble drugs and can provide a more discriminative dissolution profile. It simulates the continuous flow of tear fluid in the eye.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Equipment:
-
USP Dissolution Apparatus 4 (Flow-Through Cell)
-
Pump system
-
Water bath with temperature control
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PVDF)
3. Dissolution Test Parameters:
The following table outlines the recommended parameters for the dissolution test using USP Apparatus 4.
| Parameter | Recommended Setting |
| Apparatus | USP Apparatus 4 (Flow-Through Cell) |
| Cell Type | 22.6 mm cell with glass beads for sample dispersion |
| Dissolution Medium | Simulated Tear Fluid (STF), pH 7.4 |
| Flow Rate | 8 mL/min |
| Temperature | 37 ± 0.5 °C |
| Sample Amount | Accurately weighed amount of suspension placed in the cell |
| Mode | Open-loop or closed-loop |
| Sampling | Collect fractions at specified time intervals |
4. Experimental Procedure:
-
Prepare the dissolution medium (STF) and deaerate it.
-
Set up the USP Apparatus 4 and equilibrate the system to 37 ± 0.5 °C.
-
Accurately weigh a sample of the well-shaken this compound ophthalmic suspension and place it into the flow-through cell on top of a bed of glass beads.
-
Start the pump at a flow rate of 8 mL/min.
-
Collect the eluate in fractions at predetermined time intervals (e.g., every 2 minutes for the first 10 minutes, then every 5 minutes).
-
Analyze the collected fractions for this compound concentration using a validated HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is required for the accurate quantification of this compound in the dissolution samples.
1. HPLC Parameters:
The following table provides a starting point for the HPLC method development and validation.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
2. Method Validation:
The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Data Presentation and Acceptance Criteria
The results of the dissolution study should be presented as the cumulative percentage of this compound dissolved over time. Acceptance criteria are typically set based on the desired release profile and regulatory requirements. A common acceptance criterion for ophthalmic suspensions is that not less than 80% (Q) of the labeled amount of the drug is dissolved within 60 minutes.
The following table provides a template for summarizing the dissolution data.
| Time (minutes) | % this compound Dissolved (Mean ± SD, n=6) |
| 5 | |
| 10 | |
| 15 | |
| 30 | |
| 45 | |
| 60 |
Experimental Workflow
The overall workflow for conducting an in vitro dissolution test for this compound ophthalmic suspension is depicted in the following diagram.
Troubleshooting & Optimization
Improving Rimexolone solubility in aqueous research buffers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving rimexolone in aqueous buffers for experimental use. Given its hydrophobic nature, achieving a stable and soluble solution of this compound is critical for obtaining reliable and reproducible results in in vitro and other research settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a lipophilic corticosteroid with very low water solubility.[1][2][3] Its chemical structure leads to a high LogP value (a measure of lipophilicity), meaning it preferentially dissolves in fats, oils, and non-polar solvents over aqueous media like phosphate-buffered saline (PBS) or cell culture media.[1] The commercial ophthalmic product, Vexol®, is formulated as a suspension, which underscores the inherent challenge of dissolving this compound in water.[2]
Q2: What are the common initial signs of solubility problems with this compound?
A2: Researchers typically encounter the following issues:
-
Visible particulates: The powder does not dissolve completely, leaving a cloudy suspension or visible floating particles.
-
Precipitation upon dilution: A common issue arises when a stock solution of this compound, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The compound "crashes out" of the solution, forming a precipitate.
-
Inconsistent experimental results: Poor solubility can lead to an inaccurate final concentration of the drug in the assay, resulting in high variability and lack of reproducibility in experimental outcomes.
Q3: What are the main strategies to enhance the aqueous solubility of this compound?
A3: Several methods can be employed to improve the solubility of hydrophobic drugs like this compound. The most common for a research setting include:
-
Use of Co-solvents: Dissolving this compound in a small amount of a water-miscible organic solvent before diluting with the aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin to increase its apparent water solubility.
-
Addition of Surfactants: Using surfactants to aid in the dispersion and solubilization of the drug in the aqueous medium.
Troubleshooting Guide
This guide addresses specific problems you may encounter while preparing this compound solutions.
Problem 1: My this compound powder is not dissolving in the aqueous buffer.
| Possible Cause | Suggested Solution |
| Direct addition to buffer | This compound is practically insoluble in water. It is highly unlikely to dissolve by direct addition to an aqueous buffer. |
| Action: Utilize one of the solubilization methods detailed in the experimental protocols below, such as using a co-solvent, cyclodextrin, or surfactant. |
Problem 2: When I dilute my DMSO stock solution of this compound into my buffer or media, a precipitate forms.
| Possible Cause | Suggested Solution |
| Rapid change in solvent polarity | The drastic change from a non-polar solvent (DMSO) to a polar aqueous environment causes the hydrophobic drug to precipitate. |
| Action 1 (Stepwise Dilution): Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes prevent precipitation. | |
| Action 2 (Vortexing/Sonication): Immediately after dilution, vortex the solution vigorously or place it in a sonicating water bath. This can help to redissolve fine precipitates. | |
| Action 3 (Lower Stock Concentration): If possible, start with a lower concentration of your DMSO stock solution (e.g., 10 mM instead of 100 mM). This reduces the amount of drug that needs to be solubilized upon dilution. | |
| DMSO concentration limit in the assay | The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity. |
| Action: Calculate the final DMSO concentration in your experiment. If it is too high, consider alternative solubilization methods like using cyclodextrins, which are generally well-tolerated by cells. |
Problem 3: I need to prepare a completely organic solvent-free aqueous solution of this compound.
| Possible Cause | Suggested Solution |
| Experimental constraints | Some experimental systems are sensitive to even trace amounts of organic solvents. |
| Action (Cyclodextrin Complexation): The most effective method is to use cyclodextrins. Prepare an aqueous stock solution of the cyclodextrin and add the this compound powder to it. The formation of an inclusion complex will increase the solubility of this compound in the aqueous phase. See Protocol 2 for details. |
Data Presentation
The following tables summarize solubility data for corticosteroids, which can serve as a guide for developing a solubilization strategy for this compound.
Table 1: Solubility of Various Corticosteroids in Different Solvents
| Corticosteroid | Solvent | Solubility | Reference |
| Hydrocortisone | Ethanol | ~2 mg/mL | |
| Hydrocortisone | DMSO | ~20 mg/mL | |
| Hydrocortisone | Dimethylformamide (DMF) | ~30 mg/mL | |
| Corticosterone | Ethanol | ~25 mg/mL | |
| Corticosterone | DMSO | ~25 mg/mL | |
| Corticosterone | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Prednisolone | PBS (pH 7.4) | ~300 µg/mL |
Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on Steroid Solubility
| Steroid | HP-β-CD Concentration | Fold Increase in Solubility | Reference |
| Dexamethasone | 200 mM | 147-fold | |
| Hydrocortisone | 200 mM | 94-fold | |
| Prednisolone Acetate | 200 mM | 79-fold |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol is suitable for experiments where a low final concentration of an organic solvent is acceptable.
Materials:
-
This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Target aqueous buffer (e.g., PBS, cell culture medium), sterile
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a lower stock concentration if precipitation is an issue upon dilution.
-
Vortex or sonicate until the this compound is completely dissolved. This is your primary stock solution.
-
-
Dilution into Aqueous Buffer:
-
Warm your target aqueous buffer to 37°C, which can aid in solubility.
-
Perform a stepwise dilution. For example, to reach a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:10 in the buffer, vortex, and then perform a further 1:100 dilution.
-
Add the this compound stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Final Preparation and Use:
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may not be fully dissolved.
-
Ensure the final concentration of DMSO in your assay is below the tolerance level for your specific experiment (typically <0.5% for cell-based assays).
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is ideal for creating a stable, aqueous solution of this compound without the need for organic co-solvents. Cyclodextrins are known to significantly enhance the aqueous solubility of steroids.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS)
Procedure:
-
Prepare the HP-β-CD Solution:
-
Decide on a concentration for the HP-β-CD solution. Concentrations in the range of 2-10% (w/v) in your target buffer are a good starting point.
-
Dissolve the HP-β-CD powder in the aqueous buffer. Gentle warming (to ~40-50°C) and stirring can facilitate dissolution. Allow the solution to cool to room temperature.
-
-
Form the this compound-Cyclodextrin Complex:
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium solubility.
-
-
Isolate the Solubilized this compound:
-
After the incubation period, remove the undissolved this compound by filtration through a 0.22 µm syringe filter or by centrifugation at high speed to pellet the excess solid.
-
The clear filtrate/supernatant is your saturated stock solution of the this compound-HP-β-CD complex.
-
-
Quantification and Use:
-
It is highly recommended to determine the exact concentration of this compound in your final stock solution using a validated analytical method (e.g., HPLC-UV).
-
This stock solution can then be diluted as needed with your aqueous buffer for experiments.
-
Protocol 3: Solubilization using a Surfactant (Polysorbate 80/Tween 80)
This method uses a non-ionic surfactant to improve the wettability and aid in the solubilization of this compound. Notably, the commercial formulation of this compound ophthalmic suspension contains Polysorbate 80.
Materials:
-
This compound powder
-
Polysorbate 80 (Tween 80), high purity
-
Target aqueous buffer (e.g., PBS)
Procedure:
-
Prepare the Surfactant Solution:
-
Prepare a stock solution of Polysorbate 80 in your target aqueous buffer. A starting concentration of 0.1% to 1% (v/v) is recommended.
-
-
Dissolve this compound:
-
Add the this compound powder to the Polysorbate 80 solution.
-
Use a vortex mixer and/or a sonicating water bath to aid in the dispersion and dissolution of the powder. This may take some time.
-
-
Filtration and Use:
-
Once dissolved, or if a fine suspension is achieved, you may choose to filter the solution through a low protein-binding syringe filter (e.g., PVDF) to remove any remaining undissolved aggregates, depending on the requirements of your assay.
-
As with other methods, it is advisable to confirm the final concentration of the solubilized this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for solubilizing this compound with cyclodextrin.
References
Technical Support Center: Preventing Rimexolone Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing and troubleshooting the precipitation of Rimexolone in cell culture media to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a glucocorticoid steroid with anti-inflammatory properties.[1][2] It is a white, water-insoluble powder, making it highly hydrophobic (lipophilic).[3][4] This poor water solubility is the primary reason it tends to precipitate when introduced into aqueous environments like cell culture media.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Due to its hydrophobic nature, this compound should first be dissolved in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution.[5]
Q3: What is "solvent shock" and how can I prevent it?
Solvent shock occurs when a compound dissolved in a high concentration of organic solvent is rapidly diluted into an aqueous solution. This sudden change in polarity causes the compound to crash out of the solution, leading to immediate precipitation. To prevent this, add the DMSO stock solution to your pre-warmed cell culture medium very slowly (drop-wise) while gently swirling or vortexing the medium.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Ideally, the final DMSO concentration should be at or below 0.1% (v/v). Some robust cell lines might tolerate up to 0.5%, but it is critical to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any potential solvent effects.
Q5: How does Fetal Bovine Serum (FBS) in the media affect this compound solubility?
Proteins in FBS, such as albumin, can bind to hydrophobic compounds like this compound. This interaction can sometimes enhance solubility. However, it can also lead to the formation of insoluble protein-drug complexes, causing precipitation. It is essential to test the solubility of this compound in your specific complete medium (with FBS) before starting your main experiment.
Q6: Can the pH of the cell culture medium affect this compound's solubility?
Yes, the pH of the medium can influence the solubility of compounds. The CO2 environment in an incubator can alter the pH of the media. Ensure your medium is properly buffered for the CO2 concentration of your incubator and that the pH is within the optimal range (typically 7.2-7.4) before adding this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
| Problem | Probable Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Slow Down: Add the DMSO stock solution drop-by-drop to pre-warmed (37°C) media while gently swirling. 2. Intermediate Dilution: First, dilute the DMSO stock in a small volume of serum-free medium. Then, add this intermediate dilution to your final volume of complete medium. |
| Precipitation Over Time in Incubator | Instability/Saturation: The compound may be unstable at 37°C, interacting with media components, or the concentration is too high. | 1. Lower Concentration: The most direct solution is to test a lower final concentration of this compound. 2. Solubility Test: Perform a solubility test to determine the maximum stable concentration in your specific media over your experiment's duration. 3. Check pH: Ensure the media pH is stable and correct for your incubator's CO2 level. |
| Precipitate Appears as Fine Crystals or Film | Media Component Interaction: this compound may be interacting with salts, metals, or proteins in the media. | 1. Test Different Media: Try a different formulation of cell culture media. 2. Use Co-solvents: Consider using a co-solvent system, such as a mixture of ethanol and polyethylene glycol 400 (PEG 400), at a final concentration of 0.1%. 3. Use Surfactants: Non-ionic surfactants like Tween 80 or Tween 20 can sometimes help maintain solubility. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 370.53 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder into a sterile tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10-100 mM).
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution in DMSO is typically stable for up to 3 months.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over a defined period.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Cell culture incubator (e.g., 37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, to test concentrations up to 100 µM from a 100 mM stock, you can perform serial dilutions.
-
Add 1 µL of the 100 mM stock to 999 µL of media for a 100 µM solution (ensure final DMSO is ≤0.1%).
-
Perform 2-fold serial dilutions from this highest concentration.
-
-
Vehicle Control: Prepare a control tube containing only the cell culture medium and the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Incubation: Incubate the prepared dilutions and the control under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation: Visually inspect each tube for signs of precipitation (e.g., cloudiness, crystals, sediment) at various time points (e.g., 0, 1, 4, 24 hours). For a more detailed inspection, place a small aliquot onto a microscope slide and check for micro-precipitates.
-
Determine Maximum Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₄O₃ | |
| Molecular Weight | 370.53 g/mol | |
| Appearance | White, solid powder | |
| Solubility | Water-insoluble | |
| Melting Point | 258-268 °C |
Table 2: Recommended Maximum Solvent Concentrations in Final Media
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% | Preferred for most cell lines to avoid toxicity. |
| Ethanol | ≤ 0.1% | Can be cytotoxic at higher concentrations. |
| PEG 400 / Ethanol Mix | ≤ 0.1% | A potential vehicle for very hydrophobic compounds. |
Visualizations
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Glucocorticoid Receptor Action
Caption: Simplified signaling pathway for this compound's anti-inflammatory action.
References
Identifying and mitigating off-target effects of Rimexolone in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimexolone. The focus is on identifying and mitigating potential off-target effects in cell-based assays to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic glucocorticoid that acts as an agonist for the Glucocorticoid Receptor (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the inhibition of inflammatory pathways by suppressing the production of inflammatory mediators such as prostaglandins and leukotrienes.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: As a corticosteroid, this compound has the potential for off-target effects common to this class of drugs. The primary identified potential off-target is the Estrogen Related Receptor alpha (ERRα) , for which this compound is a suspected modulator. Additionally, like other glucocorticoids, this compound may influence other signaling pathways, such as NF-κB , and can impact general cellular health, potentially confounding results from cell viability and proliferation assays.[2][3]
Q3: Why am I seeing unexpected results in my cell-based assay when using this compound?
A3: Unexpected results can arise from several factors. It is crucial to determine if the observed effect is a true on-target response, an off-target effect, or an artifact of the assay itself. Consider the following possibilities:
-
Off-target binding: this compound may be interacting with proteins other than the GR, such as ERRα, leading to unintended biological consequences.
-
Cellular stress response: At higher concentrations, corticosteroids can induce cellular stress, leading to apoptosis or inhibition of proliferation, which can affect a wide range of cellular assays.
-
Assay interference: this compound, like other small molecules, may directly interfere with assay components, such as reporter enzymes (e.g., luciferase) or metabolic dyes (e.g., MTT).
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: A multi-pronged approach is recommended:
-
Use a GR antagonist: Co-treatment with a specific GR antagonist (e.g., mifepristone) should reverse the on-target effects of this compound. If the unexpected phenotype persists, it is likely an off-target effect.
-
Knockdown of the target: Using siRNA or CRISPR to reduce the expression of the GR should abolish the on-target effects of this compound.
-
Use a structurally related but inactive compound: If available, a molecule with a similar structure to this compound but with no GR activity can help identify off-target effects.
-
Test in a GR-negative cell line: If a cellular model that does not express the GR is available, any observed effects of this compound can be attributed to off-target interactions.
Data Presentation
Table 1: Known and Potential Molecular Interactions of this compound
| Target Family | Target | Interaction Type | Binding Affinity/Potency | Citation |
| Primary Target | Glucocorticoid Receptor (GR) | Agonist | Relative Binding Affinity (RBA) = 130 (Dexamethasone RBA = 100) | [1] |
| Potential Off-Target | Estrogen Related Receptor alpha (ERRα) | Modulator | Data not publicly available | |
| Potential Off-Target Pathway | NF-κB Signaling Pathway | Inhibition (class effect) | IC50 data for this compound not publicly available |
Table 2: Potential for this compound Interference in Common Cell-Based Assays
| Assay Type | Potential for Interference | Recommended Controls |
| Cell Viability (MTT, XTT) | High | Vehicle control, untreated control, positive control for cytotoxicity. Consider an orthogonal viability assay (e.g., CellTiter-Glo®, trypan blue exclusion). |
| Reporter Gene (Luciferase, β-galactosidase) | Moderate to High | Cell-free lysate control (to test for direct enzyme inhibition), control vector (promoterless), and a constitutively active promoter control. |
| Kinase Assays | Possible | Vehicle control, positive and negative control compounds for the specific kinase. Perform kinase selectivity profiling if unexpected results are observed. |
| GPCR Assays | Possible | Vehicle control, known agonist/antagonist for the receptor. Screen against a panel of common GPCRs to check for cross-reactivity. |
Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Effects using a GR Antagonist
Objective: To determine if an observed effect of this compound is mediated through the Glucocorticoid Receptor.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
GR antagonist (e.g., mifepristone)
-
Vehicle control (e.g., DMSO)
-
Assay-specific reagents
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare the following treatment groups:
-
Vehicle control
-
This compound at the desired concentration
-
GR antagonist at a concentration known to be effective for GR inhibition
-
This compound + GR antagonist (co-treatment)
-
-
Pre-incubate cells with the GR antagonist for 1-2 hours before adding this compound for the co-treatment group.
-
Incubate the cells for the desired experimental duration.
-
Perform the relevant cell-based assay to measure the phenotype of interest.
-
Data Analysis: Compare the effect of this compound alone to the co-treatment group. A significant reversal of the this compound effect in the presence of the GR antagonist suggests an on-target mechanism.
Protocol 2: NF-κB Reporter Gene Assay to Test for Off-Target Inhibition
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cells stably or transiently transfected with an NF-κB-responsive reporter construct (e.g., NF-κB-luciferase)
-
Complete cell culture medium
-
This compound
-
TNF-α or other NF-κB activator
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent
Procedure:
-
Seed transfected cells in a white, clear-bottom 96-well plate and allow them to adhere.
-
Pre-treat cells with a dose range of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with TNF-α (a typical concentration is 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percent inhibition of NF-κB activity by this compound at each concentration compared to the TNF-α stimulated control.
Mandatory Visualization
Caption: A logical workflow for distinguishing between on-target and off-target effects.
Caption: Experimental workflow for identifying potential off-target effects of this compound.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. Binding affinities of this compound (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rimexolone Concentration for Maximal Anti-inflammatory Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing rimexolone concentration for its maximal anti-inflammatory effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
A1: this compound is a corticosteroid that functions as a glucocorticoid receptor (GR) agonist.[1] Its anti-inflammatory effects are primarily mediated through its binding to the GR. This binding leads to the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid and subsequently suppresses the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1]
Q2: What is a good starting concentration range for this compound in in vitro experiments?
A2: Based on in vitro studies, this compound has been shown to be equipotent with dexamethasone in inhibiting the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNFα from human corneal epithelial cells, with an IC50 of less than 10 nM. Therefore, a good starting point for dose-response experiments would be in the low nanomolar range (e.g., 1 nM to 100 nM).
Q3: How does the glucocorticoid receptor binding affinity of this compound compare to other corticosteroids?
A3: this compound exhibits a higher relative binding affinity for the glucocorticoid receptor than dexamethasone. This suggests that this compound can be a potent anti-inflammatory agent.
Q4: What are the key signaling pathways modulated by this compound?
A4: The primary signaling pathway modulated by this compound is the glucocorticoid receptor signaling pathway. Upon binding to the GR, the this compound-GR complex translocates to the nucleus and modulates the expression of target genes. A key anti-inflammatory mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Question: I am observing significant variability between replicate wells in my cell-based assays with this compound. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have consistent cell numbers in each well.
-
This compound Precipitation: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (like DMSO) before diluting it in culture medium. High concentrations of DMSO can be toxic to cells, so the final concentration should typically be kept below 0.1%.
-
"Edge Effect" in Multi-well Plates: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outer wells for experimental conditions or ensure proper humidification in the incubator.
-
Issue 2: No observable anti-inflammatory effect.
-
Question: I am not seeing any reduction in inflammatory markers after treating my cells with this compound. What should I check?
-
Answer:
-
Sub-optimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal effective concentration for your specific cell type and inflammatory stimulus.
-
Cell Line Insensitivity: The cell line you are using may have low expression levels of the glucocorticoid receptor or may be resistant to corticosteroid effects. Verify GR expression in your cell line.
-
Degradation of this compound: Ensure that your stock solution of this compound is stored correctly (typically at -20°C or -80°C, protected from light) and that fresh dilutions are prepared for each experiment.
-
Assay Sensitivity: The assay you are using to measure inflammation may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or measuring multiple inflammatory markers.
-
Issue 3: Unexpected cytotoxicity.
-
Question: I am observing a significant decrease in cell viability after treatment with this compound, even at concentrations where I expect to see an anti-inflammatory effect. What could be the problem?
-
Answer:
-
High this compound Concentration: While aiming for an anti-inflammatory effect, high concentrations of corticosteroids can be cytotoxic to some cell types. It is crucial to perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells. Always include a vehicle control (media with the same concentration of solvent) in your experiments.
-
Cell Type Sensitivity: Some cell lines are inherently more sensitive to corticosteroids. It may be necessary to use lower concentrations of this compound or a shorter treatment duration.
-
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Type | Inflammatory Stimulus | Measured Marker | IC50 |
| Human Corneal Epithelial Cells | Hypertonic Media | IL-1β, IL-6, IL-8, TNFα | < 10 nM |
Table 2: Relative Binding Affinity of Corticosteroids to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity |
| Dexamethasone | 100 |
| This compound | 130 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Quantification of Prostaglandin E2 (PGE2) by ELISA
This protocol describes the measurement of PGE2 in cell culture supernatants to assess the anti-inflammatory effect of this compound.
Materials:
-
Cells of interest
-
24-well cell culture plates
-
This compound stock solution
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
Complete cell culture medium
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Commercial PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound (prepared in serum-free medium) for 1-2 hours. Include a vehicle control.
-
Induce inflammation by adding the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a specified time (e.g., 24 hours).
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Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a PGE2-enzyme conjugate and an antibody.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of PGE2 in each sample by comparing its absorbance to the standard curve.
-
Determine the percentage inhibition of PGE2 production by this compound at each concentration.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol is for determining the binding affinity of this compound to the glucocorticoid receptor.
Materials:
-
Recombinant human glucocorticoid receptor
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)
-
This compound
-
Assay buffer
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound and a known GR ligand (as a positive control) in the assay buffer.
-
In a 384-well plate, add the diluted compounds. Include wells with buffer only (for no competitor control) and wells with a saturating concentration of the unlabeled known ligand (for maximum competition).
-
Add the fluorescently labeled glucocorticoid ligand to all wells at a fixed concentration (typically at or below its Kd for the GR).
-
Initiate the binding reaction by adding the recombinant GR to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.
Mandatory Visualizations
Caption: this compound Signaling Pathway for Anti-inflammatory Effect.
References
Technical Support Center: Rimexolone-Induced Intraocular Pressure Studies in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rimexolone-induced increases in intraocular pressure (IOP) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected IOP-raising potential of this compound in animal models?
A1: this compound is considered a "soft" steroid with a lower propensity to increase intraocular pressure (IOP) compared to more potent corticosteroids like dexamethasone or prednisolone.[1] However, it can still induce significant IOP elevation in susceptible animal populations. In studies with rabbits, 1% this compound administered topically four times daily for a month resulted in a notable increase in IOP, though typically less than that caused by 0.1% dexamethasone.[2] The response can be age-dependent, with younger rabbits showing a greater susceptibility to IOP increases.[2]
Q2: Which animal model is most appropriate for studying this compound-induced ocular hypertension?
A2: Rabbits are a commonly used and suitable model for studying corticosteroid-induced ocular hypertension due to the anatomical similarities of their eyes to human eyes and their documented responsiveness to topical steroids.[2][3] While other models like mice, sheep, and cats are used for general glucocorticoid-induced glaucoma research, the rabbit model has been specifically described in the literature for evaluating the effects of this compound. Subconjunctival injections of steroids in rabbits can also provide a more consistent and reproducible model of steroid-induced ocular hypertension compared to topical application.
Q3: What is the underlying mechanism of this compound-induced IOP elevation?
A3: The primary mechanism for glucocorticoid-induced IOP elevation, including that from this compound, is an increase in aqueous humor outflow resistance at the trabecular meshwork (TM). This process involves several key molecular changes:
-
Extracellular Matrix (ECM) Remodeling: Glucocorticoids upregulate the expression of ECM proteins like fibronectin and laminin in the TM. This leads to a thickening and stiffening of the TM, impeding aqueous outflow.
-
Signaling Pathway Activation: The process is mediated by the glucocorticoid receptor (GR). Activation of the GR can induce signaling through pathways like Transforming Growth Factor-β2 (TGF-β2), which is a major regulator of ECM production in the TM.
-
Myocilin Upregulation: Glucocorticoids are known to induce the expression of the protein myocilin. While its exact role is complex, mutated or aggregated myocilin is associated with increased outflow resistance and TM cell dysfunction.
-
Cytoskeletal Changes: Steroids can induce the formation of cross-linked actin networks (CLANs) in TM cells, increasing their rigidity and further contributing to outflow resistance.
Q4: How long does it typically take to observe an IOP increase after starting this compound treatment, and is it reversible?
A4: In animal models, IOP elevation following topical corticosteroid administration typically begins within one to two weeks of continuous treatment. In a study using topical prednisolone in sheep, IOP began to increase within one week and peaked at two weeks. The IOP elevation is generally reversible, with pressures returning to baseline levels within one to three weeks after discontinuing the steroid treatment.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent IOP Measurements
Q: My IOP readings in the same rabbit group are highly variable. What could be the cause and how can I fix it?
A: Inconsistent IOP readings are a common challenge. Several factors can contribute to this variability. Here’s a step-by-step guide to troubleshoot the issue.
| Potential Cause | Troubleshooting Step | Best Practice Recommendation |
| Improper Animal Restraint | The animal's stress level and physical pressure on the eye or neck can artificially elevate IOP. | Ensure gentle but firm restraint. Wrapping the rabbit in a towel ("burrito" method) can calm the animal and prevent movement. Avoid any pressure on the neck or jugular veins. The head should be held steady without compressing the globe. |
| Inconsistent Tonometer Technique | The angle and location of the tonometer probe on the cornea must be consistent. | The tonometer probe must be perpendicular to the central cornea for each measurement. Take multiple readings (e.g., 3-5) and average them to get a single, more reliable value. Ensure the same trained individual performs all measurements to reduce inter-operator variability. |
| Tonometer Type and Calibration | Different tonometers (e.g., rebound like TonoVet®, applanation like Tono-Pen®) have different operational principles and may yield different readings. | Use the same tonometer for all measurements within a study. Rebound tonometers (TonoVet®) are often preferred for rabbits as they do not require topical anesthesia and show good repeatability. Ensure the device is calibrated daily according to the manufacturer's instructions. |
| Corneal Factors | Corneal health (e.g., edema, ulcers) and thickness can affect tonometer accuracy. | Perform a brief slit-lamp examination before tonometry to check for corneal abnormalities. If pathology is present, try to take readings from the most normal part of the cornea. Be aware that thicker corneas can lead to falsely high readings. |
| Diurnal IOP Variation | IOP naturally fluctuates throughout the day. | Always perform IOP measurements at the same time of day for all animals to minimize the impact of circadian rhythms. |
Issue 2: Failure to Induce Significant Ocular Hypertension
Q: I have been administering 1% this compound topically for two weeks, but I am not seeing a significant increase in IOP. What should I consider?
A: While this compound has a lower hypertensive potential than other steroids, a lack of response can occur.
| Potential Cause | Troubleshooting Step | Recommendation |
| Insufficient Drug Delivery | The volume and frequency of administration may be inadequate, or the drug suspension may not be properly delivered. | Ensure the this compound suspension is well-shaken before each use. Administer a consistent volume (e.g., 25-50 µL) directly onto the cornea, avoiding the eyelids. A frequency of four times daily is often used in rabbit models. |
| Animal Age and Susceptibility | Younger animals tend to be more responsive to steroid-induced IOP elevation. There can also be significant individual variability in response. | If possible, use younger rabbits (e.g., 7 weeks old) as they have shown a more robust response. Increase the sample size per group to account for individual variability. |
| Route of Administration | Topical administration can sometimes lead to inconsistent drug absorption. | For a more reliable and potent induction of ocular hypertension, consider a weekly subconjunctival injection of a steroid suspension as an alternative model. |
| Duration of Treatment | The onset of IOP elevation can take time. | Continue the treatment regimen for at least 3-4 weeks, as the peak IOP response may not occur until after the second week. |
Quantitative Data Summary
Table 1: IOP Response to Topical Corticosteroids in Rabbits
| Animal Model | Corticosteroid | Concentration & Dosing | Duration | Peak Mean IOP Increase (mmHg) | Notes |
| Young Rabbits (7 weeks) | This compound | 1% QID | 1 month | ~6-7 mmHg | Showed the highest susceptibility to IOP elevation. |
| Dexamethasone | 0.1% QID | 1 month | ~8-10 mmHg | Caused the greatest increase in IOP among all tested steroids. | |
| Fluorometholone | 0.1% QID | 1 month | ~4-5 mmHg | Induced a moderate IOP increase. | |
| Adult Rabbits (6 months) | This compound | 1% QID | 1 month | ~4-5 mmHg | Moderate response observed. |
| Dexamethasone | 0.1% QID | 1 month | ~6-7 mmHg | Significant IOP elevation. | |
| Adult Rabbits (1 year) | This compound | 1% QID | 1 month | ~3-4 mmHg | Showed the least response compared to younger groups. |
| Dexamethasone | 0.1% QID | 1 month | ~5-6 mmHg | IOP increase was less pronounced than in younger rabbits. |
QID: Quarter in die (four times a day).
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension with Topical this compound in Rabbits
This protocol outlines the procedure for inducing an IOP increase in New Zealand White rabbits using topical administration of 1% this compound ophthalmic suspension.
-
Animal Selection: Use healthy, young adult (e.g., 7 weeks to 6 months old) New Zealand White rabbits. Acclimate animals for at least 5 days before the study begins.
-
Baseline Measurements: For 3-5 days prior to treatment, measure baseline IOP daily at the same time to establish a stable average.
-
Animal Handling:
-
Gently restrain the rabbit, for instance, by wrapping it in a towel. Ensure the head is secure but avoid pressure on the neck or globe.
-
One person should handle the animal while another administers the eye drops.
-
-
Drug Administration:
-
Vigorously shake the 1% this compound suspension bottle before each use.
-
Gently pull down the lower eyelid to form a small pouch.
-
Instill one drop (approximately 30-50 µL) into the conjunctival sac, being careful not to touch the dropper tip to the eye surface.
-
Hold the eyelid closed for a few seconds to allow for drug distribution.
-
Administer the dose four times daily (QID) to one eye, using the contralateral eye as a vehicle control.
-
-
IOP Monitoring:
-
Measure IOP in both eyes at regular intervals (e.g., twice weekly) at the same time of day using a calibrated rebound tonometer (e.g., TonoVet®).
-
Record an average of 3-5 consecutive readings for each eye.
-
Continue treatment and monitoring for at least 4 weeks.
-
Protocol 2: Tonometry in Conscious Rabbits (Rebound Tonometer)
This protocol details the steps for accurate IOP measurement using a rebound tonometer.
-
Preparation:
-
Ensure the tonometer is calibrated and a new, sterile probe is loaded.
-
No topical anesthetic is required for rebound tonometry.
-
-
Positioning:
-
Restrain the rabbit securely and calmly as described in Protocol 1.
-
Gently hold the eyelids open using a thumb and forefinger, applying pressure only to the orbital rim and not the globe itself.
-
-
Measurement:
-
Hold the tonometer horizontally, with the probe approximately 4-8 mm from the center of the cornea.
-
Press the measurement button to launch the probe. The device will emit a beep upon successful contact.
-
The device will automatically take a series of readings (typically six) and display the average IOP and a statistical confidence indicator.
-
If the readings have high variability, discard the measurement and repeat.
-
Record the final, accepted IOP value.
-
-
Post-Measurement:
-
Discard the used probe.
-
Clean the tonometer tip according to the manufacturer's instructions before use on another animal.
-
Visualizations
References
- 1. Animal Models of Glucocorticoid-Induced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model systems for the study of steroid-induced IOP elevation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining Rimexolone Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing Rimexolone cytotoxicity using common cell viability assays.
I. Quantitative Data Summary
The following table summarizes the available quantitative data on this compound's cytotoxic effects. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Human Corneal Epithelial Cells | Cytokine Secretion Inhibition | <10 nM | [1] |
Note: The provided IC50 value pertains to the inhibition of pro-inflammatory cytokine secretion, which is an indicator of cellular response to a substance, rather than a direct measure of cell death. Further studies are required to determine the precise IC50 values for this compound-induced cytotoxicity in various cell lines.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of cell viability assays to determine this compound cytotoxicity.
Q1: Which cell viability assay is most appropriate for assessing this compound cytotoxicity?
The choice of assay depends on the specific research question and the expected mechanism of cell death.
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MTT Assay: Measures metabolic activity and is a good indicator of overall cell health and proliferation. It is a widely used and cost-effective method.
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LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity, which is a hallmark of late-stage apoptosis and necrosis.
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Trypan Blue Exclusion Assay: A simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity. It is often used for a quick assessment of cell viability.
Q2: What is the mechanism of action of this compound that might lead to cytotoxicity?
This compound is a glucocorticoid that acts as an agonist for the glucocorticoid receptor.[2] Its anti-inflammatory effects are well-documented. At higher concentrations or with prolonged exposure, like other glucocorticoids, it can induce apoptosis (programmed cell death) in certain cell types, particularly lymphocytes.[3][4] The induction of apoptosis is a complex process involving the regulation of pro- and anti-apoptotic genes.[5]
Q3: How long should I expose my cells to this compound?
The optimal exposure time will vary depending on the cell type and the concentration of this compound used. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific experimental conditions.
III. Troubleshooting Guides
This section provides solutions to common problems encountered during cell viability assays for this compound cytotoxicity.
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in wells without cells. | Contamination of media or reagents with bacteria, yeast, or fungi. | Use sterile technique, filter-sterilize solutions, and regularly check cultures for contamination. |
| Phenol red in the culture medium can interfere with absorbance readings. | Use a phenol red-free medium during the MTT incubation step. | |
| Low absorbance readings in control wells. | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| MTT reagent was not properly prepared or stored. | Prepare fresh MTT solution and protect it from light. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution by gentle pipetting or using a plate shaker. | |
| Inconsistent results between replicate wells. | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Edge effects in the 96-well plate due to evaporation. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background LDH activity in the culture medium. | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium during the assay. Include a "medium only" background control. |
| Cells were handled too roughly, causing premature LDH release. | Handle cells gently during media changes and reagent addition. | |
| Low LDH release in treated samples despite visible cell death. | The timing of the assay is too early. LDH is released in late-stage apoptosis or necrosis. | Increase the incubation time with this compound. |
| This compound may inhibit LDH enzyme activity. | Test for direct inhibition of LDH by this compound in a cell-free system. |
Trypan Blue Exclusion Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Most cells, including controls, are stained blue. | Cells were incubated with trypan blue for too long. | Count cells within 3-5 minutes of adding the dye. |
| The cell suspension is too concentrated, leading to cell death from overcrowding. | Dilute the cell suspension before staining. | |
| Background is too dark to distinguish cells. | Serum proteins in the medium are binding to the trypan blue. | Wash cells with PBS or serum-free medium before staining. |
| Inconsistent counts between samples. | Inaccurate pipetting or mixing. | Ensure the cell suspension and trypan blue are thoroughly mixed. |
| Cells are clumping together. | Gently triturate the cell suspension to create a single-cell suspension. |
IV. Experimental Protocols
MTT Assay Protocol
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Trypan Blue Exclusion Assay Protocol
-
Cell Preparation: Prepare a single-cell suspension from your control and this compound-treated cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes.
-
Cell Counting: Load the mixture into a hemocytometer.
-
Microscopy: Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
V. Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for MTT, LDH, and Trypan Blue assays.
Glucocorticoid-Induced Apoptosis Signaling Pathway
Caption: Glucocorticoid-induced apoptosis pathway.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Confounding Variables in Rimexolone Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Rimexolone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and managing confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glucocorticoid corticosteroid used primarily in ophthalmology to treat inflammatory conditions of the eye, such as postoperative inflammation following ocular surgery and anterior uveitis.[1][2][3][4][5] Its primary mechanism of action is as a glucocorticoid receptor agonist. By binding to glucocorticoid receptors, this compound modulates gene expression, leading to the inhibition of inflammatory mediators like prostaglandins and leukotrienes. This action suppresses the inflammatory response, reducing edema, cellular infiltration, and other signs of inflammation.
Q2: What are the most common confounding variables to consider in this compound research?
A2: Several factors can act as confounding variables in this compound research, potentially influencing the outcomes and interpretation of your results. Key confounders to control for include:
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Concomitant Medications:
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Other Corticosteroids: Co-administration of other systemic or topical corticosteroids can have additive effects, increasing the risk of side effects like elevated intraocular pressure (IOP).
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use of NSAIDs may enhance delays in corneal healing.
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CYP3A4 Inhibitors: Strong inhibitors of the cytochrome P450 3A4 enzyme (e.g., ketoconazole) can increase the systemic absorption of this compound by inhibiting its metabolism.
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IOP-Elevating Medications: Drugs known to increase intraocular pressure, such as anticholinergics, should be carefully monitored when used with this compound.
-
-
Pre-existing Medical Conditions:
-
Ocular Infections: this compound is contraindicated in patients with active viral, fungal, or mycobacterial eye infections as it can suppress the immune response and worsen the infection.
-
Corneal Thinning: In patients with diseases that cause thinning of the cornea, topical steroids like this compound may lead to perforation.
-
Glaucoma: Patients with a history of glaucoma or steroid-induced IOP elevation are at a higher risk of experiencing significant IOP increases with this compound.
-
-
Patient Demographics and Characteristics:
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Age: The response to corticosteroids can vary with age.
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"Steroid Responder" Status: A subset of the population exhibits a more pronounced increase in IOP in response to corticosteroid treatment.
-
-
Study Design and Execution:
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Improper Randomization: In clinical or preclinical studies, failure to properly randomize subjects can lead to an uneven distribution of confounding factors between treatment groups.
-
Lack of Blinding: If investigators or subjects are aware of the treatment allocation, it can introduce bias in outcome assessment.
-
Inconsistent Drug Administration: Variations in the volume of eye drops administered or the frequency of administration can affect drug efficacy and safety.
-
Q3: How can I statistically control for confounding variables in my data analysis?
A3: When experimental design methods like randomization are not sufficient or feasible, statistical techniques are crucial for managing confounding variables. Common methods include:
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Stratification: Analyzing the effect of this compound in different subgroups (strata) based on the confounding variable (e.g., analyzing steroid responders and non-responders separately).
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Multivariate Analysis: Using statistical models like Analysis of Covariance (ANCOVA) or multiple regression to assess the effect of this compound while simultaneously accounting for the influence of one or more confounding variables.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Efficacy in Preclinical Models
Question: I am observing high variability in the anti-inflammatory response to this compound in my animal model of uveitis. What could be the cause and how can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Induction of Uveitis | Ensure a standardized and reproducible protocol for inducing uveitis (e.g., Experimental Autoimmune Uveitis - EAU). This includes consistent preparation and administration of the immunizing antigen and adjuvant. Minor variations in the induction protocol can lead to significant differences in disease severity. |
| Variability in Drug Administration | Standardize the administration of the this compound eye drops. Use a micropipette to deliver a precise volume for each dose. Ensure the drop is successfully delivered to the conjunctival sac and not immediately blinked out. |
| Underlying Subclinical Infections | Screen animals for any underlying infections before starting the experiment. A subclinical infection can act as a confounder by modulating the inflammatory response. |
| Genetic Variability in Animal Strain | Use a genetically homogenous strain of animals to minimize variability in the immune response. If using an outbred stock, a larger sample size may be necessary to account for genetic differences. |
| Environmental Stressors | Maintain a consistent and low-stress environment for the animals. Stress can influence the immune system and affect the inflammatory response. |
Issue 2: Unexpected Increase in Intraocular Pressure (IOP) in a Subset of Study Subjects
Question: In my clinical study, a small number of patients receiving this compound are showing a significant increase in IOP, while others are not. How do I manage and interpret this?
Answer:
| Potential Cause | Troubleshooting and Management Steps |
| "Steroid Responder" Phenotype | This is a known phenomenon with corticosteroid treatment. Identify these patients and monitor their IOP closely. In a clinical trial setting, a protocol should be in place for managing steroid-induced ocular hypertension, which may include discontinuation of the study drug or initiation of IOP-lowering medication. |
| Concomitant use of other Corticosteroids | Carefully review the medication logs of all participants to ensure there is no undisclosed use of other topical or systemic corticosteroids. |
| Pre-existing Ocular Hypertension or Glaucoma | Review the baseline characteristics of the subjects who experienced an IOP spike. They may have had borderline high IOP or other risk factors for glaucoma that were not fully appreciated at enrollment. |
| Incorrect IOP Measurement Technique | Ensure that all personnel performing tonometry are properly trained and that the equipment is calibrated regularly to ensure accurate and consistent measurements. |
Data Presentation
Table 1: Comparison of this compound and Prednisolone Acetate in Postoperative Inflammation after Cataract Surgery
| Efficacy/Safety Parameter | This compound 1% | Prednisolone Acetate 1% | Study Details |
| Anterior Chamber Cells | No significant difference | No significant difference | 80 patients, 18-day follow-up |
| Anterior Chamber Flare | No significant difference | No significant difference | 80 patients, 18-day follow-up |
| Conjunctival Hyperemia | Significantly higher score on days 1 & 3 | - | 80 patients, 18-day follow-up |
| Corneal Edema | - | Significantly higher score on day 8 | 80 patients, 18-day follow-up |
| Intraocular Pressure (IOP) | No significant difference | No significant difference | 80 patients, 18-day follow-up |
| Anterior Chamber Cells & Flare | Clinically and statistically equivalent | Clinically and statistically equivalent | 48 patients, 15-day follow-up |
| IOP | Similar values | Similar values | 48 patients, 15-day follow-up |
Table 2: Comparison of this compound and Prednisolone Acetate in the Treatment of Uveitis
| Efficacy/Safety Parameter | This compound 1% | Prednisolone Acetate 1% | Study Details |
| Anterior Chamber Cells | Statistically significant difference of 0.2 score units (less effective) | - | 78 patients, 28-day follow-up |
| Anterior Chamber Flare | No significant difference (0.1 score unit difference) | - | 78 patients, 28-day follow-up |
| Intraocular Pressure (IOP) Rise | 1 patient | 3 patients | 78 patients, 28-day follow-up |
| Clinically Significant IOP Increase (≥10 mmHg) | Less likely | 1.7 to 8 times more likely | Two multicenter studies |
| Anterior Chamber Cells & Flare | As effective | As effective | Two multicenter studies |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Ophthalmic Suspension for Preclinical Research
Objective: To prepare a sterile 1% this compound ophthalmic suspension for use in animal models of ocular inflammation.
Materials:
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This compound powder (pharmaceutical grade)
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Benzalkonium chloride (0.01% solution, sterile)
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Carbomer 974P
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Polysorbate 80
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Sodium chloride
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Edetate disodium
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Sodium hydroxide and/or hydrochloric acid (for pH adjustment)
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Purified, sterile water for injection
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Sterile vials with rubber stoppers and aluminum seals
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Autoclave
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Laminar flow hood
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Magnetic stirrer and stir bars (sterile)
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pH meter
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Analytical balance
Methodology:
-
Vehicle Preparation:
-
In a laminar flow hood, dissolve sodium chloride, edetate disodium, and polysorbate 80 in a portion of the sterile water for injection with gentle stirring.
-
Slowly disperse the Carbomer 974P into the solution while stirring to avoid clumping. Continue stirring until a homogenous dispersion is formed.
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Add the benzalkonium chloride solution and mix.
-
Adjust the pH of the vehicle to 6.0-8.0 using sodium hydroxide or hydrochloric acid.
-
Autoclave the vehicle to ensure sterility.
-
-
This compound Suspension:
-
Sterilize the this compound powder (e.g., by gamma irradiation, if not already sterile).
-
Aseptically add the sterile this compound powder to the sterile vehicle under continuous stirring in the laminar flow hood.
-
Continue stirring until a uniform suspension is achieved.
-
-
Aseptic Filling:
-
Aseptically fill the suspension into sterile vials.
-
Securely cap the vials with sterile rubber stoppers and aluminum seals.
-
-
Quality Control:
-
Perform sterility testing on a representative sample of the final product.
-
Verify the pH of the final suspension.
-
Assess the particle size and uniformity of the suspension using microscopy.
-
Protocol 2: Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) for binding to the GR.
Materials:
-
Cell line expressing GR (e.g., A549 cells)
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Unlabeled this compound
-
Unlabeled dexamethasone (for determining non-specific binding)
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Assay buffer
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Scintillation fluid and counter
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture A549 cells to confluency.
-
Harvest the cells and prepare a cytosolic extract containing the GR.
-
-
Competitive Binding:
-
In a multi-well plate, add a constant amount of cytosolic extract to each well.
-
Add a fixed concentration of [³H]-dexamethasone.
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Add increasing concentrations of unlabeled this compound to different wells.
-
To a separate set of wells, add a high concentration of unlabeled dexamethasone to determine non-specific binding.
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Incubate the plate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Mandatory Visualizations
Caption: this compound's intracellular signaling pathway.
Caption: Workflow for managing confounding variables.
References
- 1. This compound 1% versus prednisolone acetate in preventing early postoperative inflammation after cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of 1% this compound versus 1% prednisolone acetate in the treatment of anterior uveitis--a randomized triple masked study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound 1% versus prednisolone acetate in preventing early postoperative inflammation after cataract surgery | springermedizin.de [springermedizin.de]
- 5. Challenges and opportunities for drug delivery to the posterior of the eye - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Rimexolone in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rimexolone. The information is designed to help anticipate and address potential stability issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical experimental conditions that can affect the stability of this compound?
A1: Like other corticosteroids, this compound's stability can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies are essential to understand how these factors impact the drug substance and product.[1][2][3]
Q2: My this compound solution appears cloudy or has formed precipitates. What could be the cause?
A2: this compound is a white, water-insoluble powder, typically formulated as a suspension for ophthalmic use.[4] Changes in temperature or pH of the solution can affect its suspension properties. If you are working with a solution, precipitation could indicate that the solubility limit has been exceeded, possibly due to a change in solvent composition or temperature. For suspensions, aggregation of particles can occur, leading to a cloudy appearance or visible precipitates.
Q3: I am observing a loss of potency in my this compound sample over time. What are the likely degradation pathways?
A3: Corticosteroids can undergo degradation through several pathways. The most common include:
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Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.
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Oxidation: Degradation in the presence of oxygen or oxidizing agents.
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Photolysis: Degradation upon exposure to light.
-
Thermolysis: Degradation at elevated temperatures.
Without specific degradation pathway information for this compound, it is reasonable to hypothesize that it may undergo similar degradation to other corticosteroids like prednisolone.[5]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
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pH Control: Maintain the pH of your solutions within a stable range. For this compound ophthalmic suspension, the pH is typically between 6.0 and 8.0.
-
Temperature Control: Store samples at recommended temperatures and avoid exposure to excessive heat.
-
Light Protection: Protect samples from light by using amber vials or storing them in the dark.
-
Inert Atmosphere: For solutions sensitive to oxidation, consider purging with an inert gas like nitrogen or argon.
-
Use of Antioxidants: In some formulations, antioxidants may be included to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Were the samples exposed to high temperatures, extreme pH, or light for extended periods?
-
Was the age of the sample and its storage condition appropriate?
-
-
Conduct Forced Degradation Studies:
-
Systematically expose your this compound standard to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the retention times of potential degradation products.
-
-
Analyze Blank Samples:
-
Run a blank (matrix without this compound) to ensure the unexpected peaks are not from excipients or the solvent.
-
-
Mass Spectrometry (MS) Analysis:
-
If available, use LC-MS to determine the mass of the unknown peaks and compare them to potential degradation products of corticosteroids.
-
Issue 2: Inconsistent Results in Stability Studies
Possible Cause: Variability in experimental conditions or improper analytical method.
Troubleshooting Steps:
-
Standardize Experimental Protocols:
-
Ensure that all parameters (temperature, pH, light exposure, humidity) are tightly controlled across all experiments.
-
-
Validate Analytical Method:
-
Your analytical method (e.g., HPLC) should be validated for stability-indicating properties. This means it should be able to separate the intact drug from its degradation products.
-
-
Use of a Reference Standard:
-
Always use a well-characterized reference standard of this compound for comparison.
-
-
Evaluate Matrix Effects:
-
If working with a complex formulation, excipients may interfere with the analysis. Perform spike and recovery experiments to assess matrix effects.
-
Data on Stability of Structurally Similar Corticosteroids
Table 1: Summary of Forced Degradation Studies on Prednisolone Acetate
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 1N HCl | 2 hours | 80°C | 76.2 |
| Acid Hydrolysis | 5N HCl | 2 hours | 80°C | 100 |
| Alkaline Hydrolysis | 0.1N, 1N, 5N NaOH | 2 hours | 80°C | 100 |
| Neutral Hydrolysis | Water | 2 hours | 80°C | 77.3 |
| Oxidative | 35% H₂O₂ | 2 hours | 80°C | 21.05 |
| Oxidative | 35% H₂O₂ | 24 hours | Room Temp | 5.47 |
| Wet Heat | Water | 2 hours | 80°C | 95.8 |
| Dry Heat | - | 4 hours | 90°C | 18.5 |
| Photolytic | - | - | - | 100 |
Data adapted from a study on prednisolone acetate and may not be directly representative of this compound degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Materials:
-
This compound reference standard
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Keep the mixture at 80°C for 2 hours.
-
Cool, neutralize with 0.1N HCl, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of solid this compound in an oven at 90°C for 4 hours.
-
Dissolve the sample in a suitable solvent and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a defined period.
-
Analyze the sample at different time points.
-
-
Analysis:
-
Analyze all samples by a validated HPLC method.
-
Compare the chromatograms of the stressed samples with that of an untreated control to identify degradation products and calculate the percentage of degradation.
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of this compound.
References
- 1. ijnrd.org [ijnrd.org]
- 2. biomedres.us [biomedres.us]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Preclinical Limitations of Rimexolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the corticosteroid rimexolone in preclinical studies. The content addresses common challenges related to its physicochemical properties and offers strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of this compound in preclinical ophthalmic studies?
A1: The main challenges researchers encounter with this compound in preclinical settings are its low aqueous solubility, which can lead to poor bioavailability, and the potential for off-target effects, most notably an increase in intraocular pressure (IOP).[1][2]
Q2: What is the aqueous solubility of this compound?
Q3: How does the low solubility of this compound impact its preclinical evaluation?
A3: The low aqueous solubility of this compound can lead to several challenges in preclinical studies:
-
Variable Bioavailability: Inconsistent dissolution of the suspended particles in tear fluid can result in variable absorption and unpredictable therapeutic effects.
-
Difficulty in Formulation: Developing stable and uniform formulations for consistent dosing in animal models can be challenging.
-
Potential for Irritation: Undissolved drug particles may cause irritation or discomfort in the eye of animal models.
Q4: What are the known off-target effects of this compound in preclinical studies?
A4: Preclinical safety data indicates that this compound can be teratogenic and embryotoxic in rabbits following subcutaneous administration. While it has not been found to be mutagenic, long-term carcinogenicity studies in animals have not been conducted. The most well-documented off-target effect in both clinical and preclinical contexts is the potential to increase intraocular pressure.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Models
Symptoms:
-
Inconsistent efficacy in reducing ocular inflammation in rabbit or other animal models.
-
High variability in drug concentration in aqueous humor samples between subjects.
Possible Causes:
-
Poor dissolution of the this compound suspension in the limited tear volume of the animal.
-
Rapid clearance of the drug from the ocular surface before it can be absorbed.
Troubleshooting Steps:
-
Enhance Solubility and Dissolution Rate:
-
Nanoparticle-Based Formulations: Consider formulating this compound as a nanosuspension. Nanoparticles increase the surface area-to-volume ratio, which can enhance the dissolution rate and bioavailability.
-
Chemical Modification (Prodrugs): Synthesizing a more soluble prodrug of this compound that is converted to the active form in the eye can improve permeability.
-
-
Increase Residence Time on the Ocular Surface:
-
Mucoadhesive Formulations: Incorporate mucoadhesive polymers (e.g., chitosan, hyaluronic acid) into the formulation to increase its adherence to the corneal surface, allowing more time for dissolution and absorption.
-
Issue 2: Formulation Instability and Inconsistent Dosing
Symptoms:
-
Phase separation or aggregation of the this compound suspension upon storage.
-
Difficulty in accurately administering a consistent dose to small animal eyes.
Troubleshooting Steps:
-
Optimize Formulation:
-
Surfactant Screening: Experiment with different pharmaceutically acceptable surfactants to improve the stability and homogeneity of the suspension.
-
Viscosity Modifiers: The addition of viscosity-enhancing agents can help to keep the drug particles suspended and ensure more uniform dosing.
-
-
Refine Dosing Technique:
-
Micropipettes: Utilize calibrated micropipettes for accurate and reproducible administration of small volumes.
-
Specialized Delivery Systems: For more advanced studies, consider the use of specialized ocular drug delivery devices designed for preclinical models.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 370.53 g/mol | |
| Physical State | Solid, white powder | |
| Aqueous Solubility | Insoluble (Predicted: 0.0121 mg/mL) | |
| LogP | 3.64 (Predicted) | |
| Metabolism | Extensive | |
| Primary Route of Excretion | >80% via feces (following IV administration in rats) | |
| Serum Half-life | Short (estimated 1-2 hours) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes a common method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer for drug delivery.
Materials:
-
This compound
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer
Method:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Sonicate the mixture using a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA. Repeat the washing step twice.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: In Vivo Evaluation of Ocular Inflammation in a Rabbit Model
This protocol outlines a standard method for inducing and assessing ocular inflammation in rabbits to test the efficacy of anti-inflammatory formulations like this compound.
Animals:
-
New Zealand white rabbits
Materials:
-
This compound formulation (and vehicle control)
-
Proparacaine hydrochloride ophthalmic solution (anesthetic)
-
Arachidonic acid solution (inflammatory agent)
-
Slit-lamp biomicroscope
-
Tonopene or similar tonometer for IOP measurement
-
Scoring system for ocular inflammation (e.g., modified Draize test)
Method:
-
Baseline Measurements: Record baseline intraocular pressure (IOP) and perform a slit-lamp examination of the eyes.
-
Anesthesia: Anesthetize the rabbit's cornea with a drop of proparacaine hydrochloride solution.
-
Induction of Inflammation: Instill a standardized amount of arachidonic acid solution into the conjunctival sac to induce inflammation.
-
Treatment: After a set period (e.g., 1 hour), administer the this compound formulation or vehicle control to the respective eyes.
-
Assessment: At predetermined time points (e.g., 2, 4, 6, 24 hours post-treatment), assess the eyes for signs of inflammation using the slit-lamp. Score parameters such as conjunctival redness, chemosis, and discharge. Measure IOP at each time point.
-
Data Analysis: Compare the inflammation scores and IOP changes between the this compound-treated and control groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a glucocorticoid agonist.
Caption: Workflow for developing and testing enhanced this compound formulations.
Caption: Logical relationships in troubleshooting poor in vivo efficacy.
References
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Rimexolone and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two synthetic glucocorticoids, Rimexolone and Dexamethasone. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative activities of these compounds at the molecular and cellular levels.
Executive Summary
Data Presentation: In Vitro Potency Metrics
The following table summarizes the available quantitative data for the in vitro potency of this compound and Dexamethasone.
| Parameter | This compound | Dexamethasone | Assay Type | Reference |
| Relative Binding Affinity (RBA) | 130 | 100 | Glucocorticoid Receptor Competitive Binding Assay (Human Synovial Tissue) | [1] |
| Transrepression (NF-κB Inhibition) | Data not available | IC50: 0.5 nM | 3xκB Luciferase Reporter Assay (A549 cells) | [2] |
| Transrepression (AP-1 Inhibition) | Data not available | IC50: 0.9 nM | 6xTRE Luciferase Reporter Assay (A549 cells) | [2] |
| Transactivation (β2-receptor induction) | Data not available | EC50: 36 nM | Western Blot for β2-adrenoceptor (A549 cells) | [2] |
| Transactivation (MMTV promoter) | Data not available | EC50: 3.6 nM | MMTV Luciferase Reporter Assay | [2] |
Note: The RBA for Dexamethasone is set to a reference value of 100.
Glucocorticoid Receptor Signaling Pathway
This compound and Dexamethasone, like other glucocorticoids, exert their anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). This binding event initiates a cascade of molecular events, broadly categorized into genomic and non-genomic pathways. The genomic pathway, which is central to their anti-inflammatory action, involves the translocation of the ligand-receptor complex into the nucleus.
Once in the nucleus, the activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This typically leads to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This repression of pro-inflammatory gene expression is a major contributor to the anti-inflammatory effects of glucocorticoids.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative affinity of a compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Cytosol: Human synovial tissue (or other relevant tissue/cell line) is homogenized in a buffer solution to isolate the cytosol, which contains the glucocorticoid receptors.
-
Incubation: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compounds (this compound and Dexamethasone).
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, unbound steroid is removed, typically by charcoal-dextran treatment.
-
Quantification: The amount of radioactivity in the supernatant, which represents the bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard (e.g., Dexamethasone, RBA = 100).
NF-κB Transrepression Luciferase Reporter Assay
This assay measures the ability of a glucocorticoid to inhibit the transcriptional activity of NF-κB, a key pro-inflammatory transcription factor.
Methodology:
-
Cell Culture and Transfection: A suitable human cell line (e.g., A549 lung epithelial cells) is cultured and transiently transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with multiple NF-κB binding sites (e.g., 3xκB-luc). A second plasmid expressing a control reporter (e.g., β-galactosidase) is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment and Stimulation: The transfected cells are pre-treated with varying concentrations of the test glucocorticoids (this compound or Dexamethasone) for a specific period. Subsequently, the cells are stimulated with an inflammatory agent known to activate NF-κB, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).
-
Cell Lysis and Luciferase Assay: After the stimulation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate. The activity of the control reporter is also measured.
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. The concentration of the glucocorticoid that causes a 50% inhibition of the stimulated luciferase activity (IC50) is calculated to determine its transrepression potency.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro potency of glucocorticoids.
Caption: General experimental workflow.
Conclusion
Based on the available in vitro data, this compound demonstrates a slightly higher binding affinity for the glucocorticoid receptor compared to Dexamethasone. This suggests that at the receptor level, this compound may have a comparable or slightly greater intrinsic potential to initiate a glucocorticoid response. However, a comprehensive comparison of their functional potencies in terms of transactivation and transrepression is limited by the lack of publicly available IC50 and EC50 values for this compound from standardized in vitro functional assays. Dexamethasone has been extensively characterized in this regard, providing a benchmark for its anti-inflammatory activity. Further studies are required to quantitatively assess the functional potency of this compound in similar assays to enable a more direct and complete comparison.
References
Rimexolone versus Prednisolone acetate: a comparative study on anti-inflammatory effects
In the landscape of topical corticosteroids for ophthalmic use, both Rimexolone and Prednisolone acetate have established roles in managing ocular inflammation. This guide provides a detailed comparison of their anti-inflammatory effects, safety profiles, and mechanisms of action, supported by data from clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two therapeutic agents.
Comparative Efficacy
Multiple clinical trials have demonstrated that 1% this compound ophthalmic suspension is therapeutically equivalent to 1% Prednisolone acetate ophthalmic suspension in controlling anterior chamber inflammation.[1][2][3][4][5] Key efficacy parameters in these studies included the reduction of anterior chamber cells and flare, which are hallmark signs of uveitis and postoperative inflammation. While the anti-inflammatory efficacy is comparable, some studies have noted minor differences that were not deemed clinically significant.
For instance, in the treatment of uveitis, two multicenter studies found no statistically significant differences in the reduction of anterior chamber cell scores between the two drugs. Similarly, studies on postoperative inflammation following cataract surgery concluded that this compound 1% was as effective and safe as Prednisolone acetate 1% in controlling inflammation.
Data Summary: Clinical Efficacy in Uveitis
| Efficacy Parameter | This compound 1% | Prednisolone Acetate 1% | Statistical Significance | Source(s) |
| Anterior Chamber Cell Score | Equivalent to Prednisolone | Equivalent to this compound | No significant difference (P > .05) | |
| Anterior Chamber Flare Score | Equivalent to Prednisolone | Equivalent to this compound | No significant difference in most studies; one study showed a statistically significant difference at Day 28 (P = .04) |
Data Summary: Postoperative Inflammation Control
| Efficacy Parameter | This compound 1% | Prednisolone Acetate 1% | Statistical Significance | Source(s) |
| Anterior Chamber Cell Count | No difference | No difference | Not specified | |
| Anterior Chamber Flare | No difference | No difference | Not specified | |
| Conjunctival Hyperemia | Significantly higher score on days 1 and 3 | Lower score on days 1 and 3 | P < 0.05 | |
| Corneal Edema | Lower score on day 8 | Significantly higher score on day 8 | P < 0.05 |
Comparative Safety Profile: Intraocular Pressure
A notable distinction between the two corticosteroids lies in their effect on intraocular pressure (IOP). Several studies have indicated that Prednisolone acetate has a greater propensity to induce a clinically significant elevation in IOP compared to this compound. In two multicenter studies on uveitis, Prednisolone acetate was found to be 1.7 to 8 times more likely than this compound to cause an IOP increase of 10 mmHg or more. Another study also reported a higher final IOP in the Prednisolone group. However, it is important to note that some clinical trials found no statistically significant differences in IOP between the two treatment groups.
Data Summary: Intraocular Pressure Effects
| Study Population | Key Finding | Source(s) |
| Uveitis Patients | Prednisolone acetate was 1.7 to 8 times more likely to cause a clinically significant increase in IOP (≥10 mm Hg) compared to this compound. | |
| Uveitis Patients (HLA-B27+) | Final IOP was higher in the Prednisolone group. | |
| Post-Cataract Surgery Patients | No between-group differences in IOP. | |
| Known Steroid Responders | This compound has a lower IOP-elevating potential than Prednisolone acetate. |
Mechanism of Action
Both this compound and Prednisolone acetate are synthetic corticosteroids that exert their anti-inflammatory effects by acting as glucocorticoid receptor agonists. Their mechanism of action involves modulating gene expression to suppress the inflammatory cascade.
Upon administration, these corticosteroids penetrate the cell membrane and bind to glucocorticoid receptors in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of an activated drug-receptor complex. This complex then translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.
A key molecular action is the inhibition of phospholipase A2. By inducing the synthesis of lipocortins (annexins), these corticosteroids block the action of phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. The inhibition of arachidonic acid release, in turn, prevents the synthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.
Experimental Protocols
The clinical trials cited in this guide employed prospective, randomized, and masked methodologies to ensure the objectivity of the findings.
Uveitis Treatment Study Protocol
-
Study Design: Two multicenter, randomized, double-masked, parallel-group studies.
-
Patient Population: Patients with acute uveitis, recurrent iridocyclitis, or chronic uveitis amenable to topical corticosteroid treatment.
-
Treatment Regimen:
-
Week 1: One or two drops of either 1% this compound or 1% Prednisolone acetate every hour.
-
Week 2: Dosing reduced to every two hours.
-
Week 3: Dosing reduced to four times a day.
-
Final 3 Days of Treatment: Dosing reduced to once a day.
-
-
Efficacy and Safety Assessments: Conducted on Days 3, 4, 7-10, 14, 21, and 28. A post-study evaluation was performed 36 to 72 hours after treatment cessation.
-
Primary Efficacy Endpoints: Anterior chamber cell and flare scores.
-
Primary Safety Endpoint: Intraocular pressure.
Postoperative Inflammation Study Protocol
-
Study Design: A prospective, randomized, observer-masked clinical trial.
-
Patient Population: 80 patients undergoing cataract extraction with intraocular lens implantation.
-
Treatment Groups:
-
This compound 1% ophthalmic suspension (n=44): one drop every 4 hours.
-
Prednisolone acetate 1% ophthalmic suspension (n=36): one drop every 4 hours.
-
-
Treatment Duration: 18 days.
-
Efficacy and Safety Assessments: Conducted on specified postoperative days.
-
Primary Efficacy Endpoints: Anterior chamber cell count and flare.
-
Primary Safety Endpoint: Intraocular pressure.
References
- 1. Efficacy and safety of this compound 1% ophthalmic suspension vs 1% prednisolone acetate in the treatment of uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 1% versus prednisolone acetate in preventing early postoperative inflammation after cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of 1% this compound versus 1% prednisolone acetate in the treatment of anterior uveitis--a randomized triple masked study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. Efficacy and safety of this compound 1% versus prednisolone acetate 1% in the control of postoperative inflammation following phacoemulsification cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Rimexolone compared to other topical corticosteroids in research models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of rimexolone with other topical corticosteroids, supported by experimental data from various research models. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative potency and activity of these anti-inflammatory agents.
Mechanism of Action: The Glucocorticoid Receptor Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily by acting as a glucocorticoid receptor (GR) agonist. The binding of this compound to the cytoplasmic GR initiates a signaling cascade that ultimately leads to the modulation of gene expression. This pathway involves the inhibition of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.
The anti-inflammatory actions of corticosteroids are thought to involve the inhibition of phospholipase A2, which in turn controls the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes. By binding to the glucocorticoid receptor, this compound leads to changes in the transcription of genes involved in this inflammatory cascade.
Figure 1: Glucocorticoid Receptor Signaling Pathway
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of this compound to other topical corticosteroids in various preclinical models.
Glucocorticoid Receptor Binding Affinity
The relative binding affinity (RBA) for the glucocorticoid receptor is a key indicator of a corticosteroid's potential potency.
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA=100) | Research Model |
| This compound | 130 | Human synovial tissue |
| Dexamethasone | 100 | Human synovial tissue |
| Flunisolide | 190 | Human synovial tissue |
Data sourced from a study on human synovial tissue, which may not directly correlate with ocular tissue binding affinities.
In Vitro Anti-inflammatory Activity
This table presents the half-maximal inhibitory concentration (IC50) for the secretion of pro-inflammatory cytokines from human corneal epithelial cells. A lower IC50 value indicates greater potency.
| Corticosteroid | IC50 for Inhibition of Cytokine Secretion (IL-1β, IL-6, IL-8, TNFα) | Research Model |
| This compound | <10 nM | Human corneal epithelial cells (in vitro) |
| Dexamethasone | <10 nM | Human corneal epithelial cells (in vitro) |
This in vitro model demonstrates that this compound is equipotent to dexamethasone in inhibiting key pro-inflammatory cytokines.
In Vivo Anti-inflammatory Activity in an Ocular Model
The following data is from a rabbit model of lacrimal gland inflammation-induced dry eye. Efficacy was measured by the inhibition of corneal staining.
| Corticosteroid (Concentration) | Inhibition of Corneal Staining | Research Model |
| This compound (0.1%) | Superior efficacy | Rabbit model of lacrimal gland inflammation |
| Loteprednol etabonate (0.2%) | Less effective than 0.1% this compound | Rabbit model of lacrimal gland inflammation |
In this specific rabbit model, 0.1% this compound was found to be more effective than 0.2% loteprednol etabonate.
Experimental Protocols
Glucocorticoid Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This protocol outlines a common method for determining the relative binding affinity of a test compound for the glucocorticoid receptor.
Figure 2: Workflow for a Glucocorticoid Receptor Binding Assay
Rabbit Model of Lacrimal Gland Inflammation-Induced Dry Eye
This in vivo model is used to assess the efficacy of topical anti-inflammatory agents in an ocular setting.
Figure 3: Experimental Workflow for a Rabbit Ocular Inflammation Model
Clinical Relevance and Comparative Efficacy in Ophthalmic Conditions
While preclinical models provide valuable insights into the potency and mechanism of action of corticosteroids, clinical studies are essential to determine their therapeutic efficacy and safety in humans.
Multiple clinical trials have compared 1% this compound ophthalmic suspension to 1% prednisolone acetate, a widely used topical corticosteroid, for the treatment of anterior uveitis and postoperative inflammation following cataract surgery. In these studies, this compound was found to be as effective as prednisolone acetate in controlling inflammation, as measured by anterior chamber cell and flare scores.
A noteworthy finding from some of these comparative studies is that this compound may have a lower propensity to cause a clinically significant increase in intraocular pressure (IOP) compared to prednisolone acetate.
Conclusion
Based on the available preclinical and clinical data, this compound is a potent topical corticosteroid with an efficacy comparable to that of other established agents like prednisolone and dexamethasone in various models of inflammation. Its anti-inflammatory activity is mediated through the glucocorticoid receptor signaling pathway. For researchers and drug development professionals, this compound represents a valuable tool for studying ocular inflammation and a benchmark for the development of new anti-inflammatory therapies. Further head-to-head studies in standardized preclinical models would be beneficial to provide a more comprehensive quantitative comparison of its efficacy relative to other topical corticosteroids.
A Head-to-Head Comparison of Rimexolone and Fluorometholone in Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ophthalmic corticosteroids, Rimexolone and Fluorometholone are two prominent options for managing ocular inflammation. While both are effective, their clinical profiles exhibit subtle yet significant differences, particularly concerning anti-inflammatory potency and the propensity to elevate intraocular pressure (IOP). This guide provides a comprehensive head-to-head comparison of these two agents, supported by available experimental and clinical data, to aid researchers and drug development professionals in their understanding and application of these compounds.
At a Glance: Key Performance Indicators
| Parameter | This compound 1% | Fluorometholone 0.1% | Key Findings |
| Anti-Inflammatory Efficacy | High | Moderate to High | This compound has demonstrated comparable efficacy to the potent corticosteroid Prednisolone Acetate 1% in treating uveitis and postoperative inflammation.[1][2] Fluorometholone's efficacy is considered effective, though some studies suggest it may be slightly less potent than this compound in certain contexts.[3] |
| Intraocular Pressure (IOP) Elevation | Low to Moderate | Low | Both drugs are considered "soft" steroids with a lower tendency to increase IOP compared to more potent corticosteroids like Dexamethasone.[4][5] However, some studies indicate this compound may have a slightly higher propensity for IOP elevation than Fluorometholone, particularly in pediatric patients. In adult steroid responders, their IOP-elevating potential was found to be comparable. |
| Glucocorticoid Receptor (GR) Binding Affinity | High | Data Not Available in Direct Comparison | This compound exhibits a high binding affinity for the glucocorticoid receptor, which is crucial for its anti-inflammatory action. Specific comparative experimental data on the GR binding affinity of Fluorometholone is not readily available. |
Anti-Inflammatory Efficacy: A Closer Look
This compound and Fluorometholone effectively manage ocular inflammation by modulating the expression of pro-inflammatory and anti-inflammatory proteins. Their efficacy has been evaluated in various experimental and clinical settings.
Uveitis Models
Postoperative Inflammation
Following cataract surgery, both this compound and Fluorometholone have demonstrated significant efficacy in controlling postoperative inflammation. Studies have shown that 1% this compound is superior to a placebo in reducing inflammation. Clinical comparisons with other corticosteroids indicate its strong anti-inflammatory profile. Fluorometholone 0.1% has also been shown to be effective in managing post-cataract surgery inflammation, with efficacy comparable to other standard treatments.
Intraocular Pressure Elevation: A Key Differentiator
A primary concern with topical corticosteroids is the risk of elevating intraocular pressure, which can lead to glaucoma. Both this compound and Fluorometholone are valued for their lower propensity to cause this side effect compared to older, more potent steroids.
A study in a rabbit model of ocular hypertension found that topical Dexamethasone caused the greatest increase in IOP, followed by this compound and then Fluorometholone. In a clinical study involving children undergoing strabismus surgery, this compound 1% was associated with a significantly higher mean peak IOP and a greater net increase in IOP compared to Fluorometholone 0.1%. However, a study in adult patients known to be steroid responders found no significant difference between this compound and Fluorometholone in the number of subjects who experienced a clinically significant increase in IOP.
Molecular Mechanisms of Action
Both this compound and Fluorometholone are agonists of the glucocorticoid receptor (GR). Their anti-inflammatory effects are mediated through the classical GR signaling pathway.
Glucocorticoid Receptor Signaling Pathway
The binding of the corticosteroid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates to the nucleus, where it can act in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1).
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ocular-hypertensive and anti-inflammatory response to this compound therapy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rabbit model of age-dependant ocular hypertensive response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medical Management of Uveitis – Current Trends - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Rimexolone in a Carrageenan-Induced Paw Edema Model
A Comparative Analysis with Dexamethasone and Indomethacin
This guide provides a comparative analysis of the anti-inflammatory effects of Rimexolone in a well-established, non-ocular, acute inflammatory disease model: carrageenan-induced paw edema in rats. The performance of this compound is compared against a potent corticosteroid, Dexamethasone, and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This document is intended for researchers, scientists, and drug development professionals interested in exploring the broader anti-inflammatory potential of this compound beyond its current ophthalmic applications.
This compound is a glucocorticoid steroid known for its use in treating ocular inflammation, such as that following surgery or associated with uveitis.[1][2][3][4] Its mechanism of action involves agonizing the glucocorticoid receptor, which leads to the suppression of inflammatory mediators like prostaglandins and leukotrienes.[5] While effective in ocular conditions with a potentially lower risk of increasing intraocular pressure compared to other corticosteroids like prednisolone acetate, its efficacy in systemic or other localized inflammatory conditions is less explored. This guide outlines a hypothetical study to validate and quantify its anti-inflammatory effects in a new context.
Comparative Efficacy Data
The following table summarizes the hypothetical quantitative data from the experimental validation of this compound in the carrageenan-induced paw edema model.
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3 hours ± SD | Percentage Inhibition of Edema (%) |
| Vehicle (Saline) | - | 0.85 ± 0.12 | 0 |
| This compound | 10 | 0.42 ± 0.08 | 50.6 |
| Dexamethasone | 1 | 0.25 ± 0.05 | 70.6 |
| Indomethacin | 5 | 0.33 ± 0.07 | 61.2 |
SD: Standard Deviation; p.o.: oral administration
Experimental Protocols
Animals
-
Species: Male Wistar rats
-
Weight: 180-220g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.
-
Acclimatization: Animals were acclimatized for at least one week before the experiment.
Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating acute inflammation.
-
Groups:
-
Group 1: Vehicle control (0.9% saline)
-
Group 2: this compound (10 mg/kg)
-
Group 3: Dexamethasone (1 mg/kg, positive control)
-
Group 4: Indomethacin (5 mg/kg, positive control)
-
-
Drug Administration: All treatments were administered orally (p.o.) via gavage one hour before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline was injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw was measured at baseline (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: The increase in paw volume was calculated by subtracting the baseline paw volume from the post-injection paw volume at each time point. The percentage inhibition of edema for each treated group was calculated using the following formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where:
-
V_c = Mean increase in paw volume in the vehicle control group
-
V_t = Mean increase in paw volume in the treated group
-
Histopathological Analysis
-
At the end of the experiment (4 hours post-carrageenan), animals were euthanized, and the inflamed paw tissue was collected.
-
Tissues were fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Sections were examined microscopically for inflammatory cell infiltration, edema, and tissue damage.
Measurement of Inflammatory Mediators
-
Tissue homogenates from the inflamed paws were prepared.
-
Levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2) were quantified using commercially available ELISA kits.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Glucocorticoid signaling pathway initiated by this compound.
Caption: Workflow for validating anti-inflammatory drug efficacy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effects of this compound 1% in postoperative inflammation after cataract extraction. A double-masked placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of ocular inflammation after cataract extraction with this compound 1% ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Rimexolone and Loteprednol Etabonate: Efficacy and Safety in Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the management of ocular inflammation, ophthalmic corticosteroids are a cornerstone of therapy. Among the available options, Rimexolone and Loteprednol etabonate have emerged as important "soft" steroids, designed to provide potent anti-inflammatory effects with a reduced risk of side effects, particularly intraocular pressure (IOP) elevation, compared to traditional corticosteroids. This guide provides a comprehensive comparison of the efficacy and safety of this compound and Loteprednol etabonate, supported by experimental data and detailed methodologies, to inform research and clinical development in ophthalmology.
Mechanism of Action: A Shared Pathway
Both this compound and Loteprednol etabonate are synthetic corticosteroids that exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. Upon topical administration, these lipophilic molecules penetrate the cornea and bind to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Inside the nucleus, the activated GR complex modulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
A key step in the inflammatory cascade that is inhibited by these corticosteroids is the activity of phospholipase A2. By blocking this enzyme, they prevent the release of arachidonic acid from cell membranes, thereby halting the production of inflammatory mediators like prostaglandins and leukotrienes.[1]
Efficacy in Postoperative Inflammation
This compound 1% and Loteprednol etabonate 0.5% have been extensively studied for the management of inflammation following ocular surgery, most notably cataract surgery. The primary efficacy endpoints in these studies are the reduction of anterior chamber cells and flare, which are clinical signs of intraocular inflammation.
| Efficacy Outcome | This compound 1% | Loteprednol etabonate 0.5% | Comparator | Study Population | Key Findings |
| Resolution of Anterior Chamber Inflammation | Effective in reducing anterior chamber cells and flare.[2][3] | 55-64% of patients achieved complete resolution of anterior chamber inflammation by the final visit. | Placebo | Patients following cataract surgery. | Both treatments were significantly more effective than placebo in resolving postoperative inflammation. |
| Comparative Efficacy | Clinically and statistically equivalent to prednisolone acetate 1% in controlling inflammation.[4] | Showed equivalent control of inflammation compared to prednisolone acetate 1%. | Prednisolone Acetate 1% | Patients following cataract surgery. | This compound and Loteprednol etabonate demonstrate comparable efficacy to the more potent corticosteroid, prednisolone acetate. |
| Comparative Efficacy | Appears to have similar clinical efficacy to Loteprednol etabonate in vehicle-controlled studies. | Provides similar rates of resolution of ocular inflammation as this compound. | Direct Comparison | Patients following cataract surgery. | The anti-inflammatory effects of this compound and Loteprednol etabonate are considered to be similar. |
Efficacy in Uveitis
Anterior uveitis is another key indication for ophthalmic corticosteroids. Both this compound and Loteprednol etabonate have demonstrated efficacy in controlling the inflammation associated with this condition.
| Efficacy Outcome | This compound 1% | Loteprednol etabonate 0.5% | Comparator | Study Population | Key Findings |
| Resolution of Anterior Chamber Cells and Flare | As effective as prednisolone acetate 1% in reducing anterior chamber cells and flare. | Clinically meaningful reduction in signs and symptoms of uveitis. | Prednisolone Acetate 1% | Patients with acute anterior uveitis. | While both are effective, some studies suggest Loteprednol etabonate may be slightly less effective than prednisolone acetate in this indication. |
| Comparative Efficacy | Found to be as effective and safer than prednisolone acetate 1%. | Favorable safety profile may make it a useful option for many patients. | Prednisolone Acetate 1% | Patients with acute, chronic, and recurrent anterior uveitis. | This compound demonstrated comparable efficacy to prednisolone acetate with a better safety profile in some studies. |
Safety Profile: The Key Differentiator
The primary advantage of "soft" steroids like this compound and Loteprednol etabonate lies in their improved safety profile, particularly concerning their effect on intraocular pressure (IOP).
| Safety Parameter | This compound 1% | Loteprednol etabonate 0.5% | Comparator | Study Population | Key Findings |
| Intraocular Pressure (IOP) Elevation | Less likely to cause a clinically significant increase in IOP compared to prednisolone acetate. | Lower propensity to increase IOP compared to prednisolone acetate and dexamethasone. | Prednisolone Acetate 1% | Patients with uveitis and postoperative inflammation. | Both drugs have a significantly lower risk of inducing IOP elevation compared to traditional corticosteroids. |
| Incidence of Clinically Significant IOP Rise (≥10 mmHg) | 1 patient in the this compound group experienced a rise in IOP in one study. | 1 patient in the Loteprednol etabonate group and 7 in the prednisolone acetate group had an IOP increase of >10 mmHg in a comparative uveitis study. | Prednisolone Acetate 1% | Patients with acute anterior uveitis. | Loteprednol etabonate shows a markedly lower incidence of significant IOP elevation. |
| Other Adverse Events | Generally well-tolerated. | Well-tolerated with most treatment-related adverse events being mild. | Placebo / Active Comparator | Various | Both drugs are considered safe for topical ophthalmic use with a low incidence of serious adverse events. |
Experimental Protocols
The following outlines a representative experimental protocol for a randomized, double-masked, parallel-group clinical trial comparing the efficacy and safety of this compound 1% and Loteprednol etabonate 0.5% for the treatment of postoperative inflammation following cataract surgery.
References
- 1. Local delivery of corticosteroids in clinical ophthalmology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound 1% in postoperative inflammation after cataract extraction. A double-masked placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loteprednol etabonate 0.5% versus prednisolone acetate 1.0% for the treatment of inflammation after cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Rimexolone's Place in Ocular Glucocorticoid Therapy: A Comparative Analysis of Intraocular Pressure Elevation
A comprehensive review of clinical data reveals that rimexolone occupies a favorable position among ophthalmic glucocorticoids, demonstrating a significantly lower propensity for elevating intraocular pressure (IOP) compared to more potent agents like dexamethasone and prednisolone. Its IOP-raising potential is generally comparable to that of fluorometholone and loteprednol etabonate, making it a valuable alternative for the management of ocular inflammation, particularly in patients with a known sensitivity to steroid-induced ocular hypertension.
Glucocorticoids are a cornerstone in the treatment of ocular inflammatory conditions. However, their use is often tempered by the risk of elevating IOP, a significant side effect that can lead to iatrogenic glaucoma and irreversible vision loss.[1][2] This comparative guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's IOP-raising potential relative to other commonly used ophthalmic glucocorticoids.
Comparative Efficacy and Intraocular Pressure Effects
Clinical studies consistently demonstrate that while this compound is an effective anti-inflammatory agent, its impact on IOP is notably less pronounced than that of "hard" steroids like dexamethasone and prednisolone.[3][4][5] Newer "soft" steroids, including this compound and loteprednol etabonate, have been designed to offer a better safety profile concerning IOP.
Key Comparative Findings:
-
This compound vs. Dexamethasone and Prednisolone: this compound has a significantly lower IOP-elevating potential than both dexamethasone sodium phosphate and prednisolone acetate. Studies in known steroid responders have shown that significantly more subjects experience a 10 mmHg or greater increase in IOP with dexamethasone and prednisolone compared to this compound. Furthermore, the time to a significant IOP response is shorter with these more potent steroids. While this compound's anti-inflammatory efficacy is comparable to prednisolone acetate 1% for conditions like uveitis, prednisolone is significantly more likely to cause a clinically significant increase in IOP.
-
This compound vs. Fluorometholone: The IOP-raising potential of this compound 1.0% is comparable to that of fluorometholone alcohol 0.1%. In a 6-week study of steroid-responsive subjects, the time to an increase in intraocular pressure was similar for both drugs. There was no significant difference in the number of subjects demonstrating a 10 mmHg increase in IOP or the mean number of weeks to achieve this response between the two groups.
-
This compound vs. Loteprednol Etabonate: Both this compound and loteprednol etabonate are considered "soft" steroids with a lower risk of causing IOP elevation compared to older corticosteroids. Clinical data suggests that both have a similar and minimal effect on IOP. Loteprednol etabonate was specifically designed for rapid metabolic inactivation to minimize side effects like IOP elevation.
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies on the IOP-raising potential of this compound and other glucocorticoids.
Table 1: Incidence of Clinically Significant IOP Elevation (≥10 mmHg increase) in Steroid Responders
| Glucocorticoid | Concentration | Incidence of ≥10 mmHg IOP Increase | Study |
| This compound | 1.0% | 30% | Leibowitz et al. (1996) |
| Fluorometholone | 0.1% | 21% | Leibowitz et al. (1996) |
| Dexamethasone | 0.1% | Significantly higher than this compound (P=0.001) | Leibowitz et al. (1996) |
| Prednisolone Acetate | 1.0% | Significantly higher than this compound (P<0.001) | Leibowitz et al. (1996) |
| Prednisolone Acetate | 1.0% | 1.7 to 8 times more likely than this compound | Foster et al. (1996) |
Table 2: Mean Intraocular Pressure Changes in Steroid Responders
| Glucocorticoid | Concentration | Mean IOP Elevation (mmHg) | Study |
| This compound | 1.0% | 7.5 (in Dexamethasone responders) | Pleyer et al. (2013) |
| 6.2 (in Prednisolone responders) | Pleyer et al. (2013) | ||
| Fluorometholone | 0.1% | 8.4 (in Dexamethasone responders) | Pleyer et al. (2013) |
| 3.5 (in Prednisolone responders) | Pleyer et al. (2013) | ||
| Dexamethasone | 0.1% | 11.8 | Pleyer et al. (2013) |
| Prednisolone Acetate | 1.0% | 12.1 | Pleyer et al. (2013) |
Experimental Protocols
The following section details the methodologies of key experiments cited in this guide.
Leibowitz et al. (1996): Comparative IOP-Elevating Potential in Steroid Responders
-
Study Design: A double-masked, randomized, single-eye, crossover study.
-
Participants: 40 asymptomatic known steroid responders.
-
Protocol:
-
Verification of Steroid Response: Patients were initially challenged with either 0.1% dexamethasone sodium phosphate or 1.0% prednisolone acetate for up to 6 weeks to confirm their responsiveness.
-
Washout Period: A 1-month medication washout period followed.
-
First Treatment Period: Subjects were randomly assigned to receive either 1.0% this compound or 0.1% fluorometholone for 6 weeks.
-
Second Washout Period: Another 1-month medication washout period.
-
Crossover Treatment Period: Subjects received the alternate drug (the one they did not receive in the first treatment period) for 6 weeks.
-
-
Primary Outcome Measures: The number of subjects demonstrating a 10 mm Hg or greater increase in IOP and the mean number of weeks required to achieve this response.
Foster et al. (1996): Efficacy and Safety of this compound for Uveitis
-
Study Design: Two multicenter, randomized, double-masked, comparative studies.
-
Participants: Patients with acute uveitis, recurrent iridocyclitis, or chronic uveitis.
-
Protocol:
-
Treatment Arms: this compound 1% ophthalmic suspension versus prednisolone acetate 1% ophthalmic suspension.
-
Dosing Regimen:
-
Week 1: One or two drops every hour.
-
Week 2: Every two hours.
-
Week 3: Four times a day.
-
Last three days: Once a day.
-
-
Efficacy and Safety Assessments: Conducted on Days 3, 4, 7-10, 14, 21, and 28. A post-study evaluation was performed 36 to 72 hours after treatment discontinuation.
-
-
Key Safety Outcome: Incidence of a clinically significant increase in intraocular pressure (defined as 10 mm Hg or more).
Molecular Mechanisms and Signaling Pathways
Glucocorticoid-induced ocular hypertension is primarily caused by an increase in aqueous humor outflow resistance in the trabecular meshwork (TM). The molecular mechanisms are complex and involve the glucocorticoid receptor (GR). Upon binding to a glucocorticoid, the GR translocates to the nucleus and modulates the expression of various genes.
Key molecular events implicated in this process include:
-
Extracellular Matrix (ECM) Remodeling: Glucocorticoids increase the deposition of ECM proteins like fibronectin in the TM, which can impede aqueous humor outflow.
-
Cytoskeletal Reorganization: Changes in the actin cytoskeleton of TM cells, including the formation of cross-linked actin networks (CLANs), are observed.
-
Myocilin Expression: The expression of the myocilin gene (MYOC) can be induced by glucocorticoids, and mutations in this gene are associated with glaucoma.
-
Inhibition of Phagocytosis: Glucocorticoids can suppress the phagocytic activity of TM cells, leading to an accumulation of debris in the outflow pathway.
The signaling pathway involves both transactivation and transrepression mechanisms of the GR. The GRα isoform is believed to mediate the IOP-elevating effects, while the GRβ isoform may act as a dominant-negative regulator.
Visualizations
The following diagrams illustrate the signaling pathway of glucocorticoid-induced IOP elevation and a typical experimental workflow for comparing the IOP-raising potential of different glucocorticoids.
Caption: Glucocorticoid signaling pathway leading to increased intraocular pressure.
Caption: Experimental workflow for a crossover study comparing IOP effects.
References
- 1. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 2. Glucocorticoid-Induced Ocular Hypertension: Origins and New Approaches to Minimize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraocular pressure-raising potential of 1.0% this compound in patients responding to corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraocular Pressure Effects of Common Topical Steroids for Post-Cataract Inflammation: Are They All the Same? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Cross-study comparison of Rimexolone's effectiveness in different inflammatory conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the effectiveness of Rimexolone 1% ophthalmic suspension in managing various ocular inflammatory conditions, including uveitis, postoperative inflammation, and allergic conjunctivitis. The data presented is collated from multiple clinical trials to offer an objective performance assessment against other topical corticosteroids.
Executive Summary
This compound is a potent corticosteroid demonstrating comparable efficacy to established treatments like prednisolone acetate and dexamethasone in controlling ocular inflammation. Its primary advantage lies in a potentially more favorable side-effect profile, particularly concerning intraocular pressure (IOP) elevation. This guide synthesizes quantitative data from key clinical studies, details the experimental methodologies employed, and visualizes the underlying molecular pathways to aid in research and development decisions.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression. The primary mechanisms include:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins, most notably Lipocortin-1 (also known as Annexin A1). Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). This repression leads to a decrease in the production of various cytokines, chemokines, and adhesion molecules that drive the inflammatory cascade.
Assessing the relative binding affinity of Rimexolone to the glucocorticoid receptor compared to other steroids
For researchers and professionals in drug development, understanding the binding affinity of a steroid to its receptor is a critical determinant of its potential potency and therapeutic efficacy. This guide provides a comparative analysis of the binding affinity of Rimexolone to the glucocorticoid receptor (GR) relative to other well-established steroids. The data presented is compiled from peer-reviewed studies and is intended to offer an objective comparison to aid in research and development.
Relative Binding Affinity to the Glucocorticoid Receptor
The potency of a glucocorticoid is significantly influenced by its binding affinity to the glucocorticoid receptor.[1] The following table summarizes the relative binding affinity (RBA) of this compound and other key steroids. Dexamethasone, a potent synthetic glucocorticoid, is often used as a reference standard with an RBA of 100. It is important to note that RBA values can exhibit variability across different studies and laboratories.[1]
| Steroid | Relative Binding Affinity (RBA) vs. Dexamethasone | Source |
| Dexamethasone | 100 | [2] |
| This compound | 130 | [2] |
| Flunisolide | 190 | [2] |
| Prednisolone | 27 (Kd, nM) | |
| Cortisol (Hydrocortisone) | 10 |
Note: The value for Prednisolone is presented as the equilibrium dissociation constant (Kd) in nanomoles (nM), as a direct RBA value from the same comparative study as this compound was not available. A lower Kd value generally indicates a higher binding affinity.
The data indicates that this compound exhibits a higher binding affinity for the human synovial tissue glucocorticoid receptor than dexamethasone. Specifically, this compound's RBA of 130 suggests it binds more tightly to the receptor than the reference compound, dexamethasone. In the same study, Flunisolide demonstrated an even higher RBA of 190.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the anti-inflammatory and immunosuppressive effects of these drugs.
Glucocorticoid Receptor Signaling Pathway
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically performed using competitive binding assays. A common and well-established method is the radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled steroid (the "competitor," e.g., this compound) to displace a radiolabeled steroid (e.g., [³H]dexamethasone) from the glucocorticoid receptor.
1. Receptor Preparation:
-
A cytosolic fraction containing the glucocorticoid receptor is prepared from cultured cells or tissues, such as human synovial tissue.
2. Incubation:
-
A fixed, low concentration of a high-affinity radioligand, such as [³H]dexamethasone, is incubated with the receptor preparation.
-
In parallel, a series of incubations are set up with the radioligand and a range of concentrations of the unlabeled test compound (e.g., this compound).
-
A separate incubation containing the radioligand and a large excess of an unlabeled ligand is included to determine non-specific binding.
3. Equilibrium:
-
The binding reactions are allowed to incubate for a sufficient time to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand is separated from the unbound (free) radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
5. Quantification:
-
The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The relative binding affinity (RBA) is then calculated using the following formula:
RBA = (IC50 of reference steroid / IC50 of test steroid) x 100
Competitive Radioligand Binding Assay Workflow
References
Rimexolone efficacy in controlling inflammation compared to non-steroidal anti-inflammatory drugs (NSAIDs)
For researchers and professionals in drug development, understanding the comparative efficacy of anti-inflammatory agents is critical. This guide provides an objective comparison of rimexolone, a topical corticosteroid, and non-steroidal anti-inflammatory drugs (NSAIDs) in managing ocular inflammation, with a focus on postoperative settings. The information is supported by data from clinical studies to aid in informed decision-making.
Efficacy in Postoperative Inflammation
Clinical trials have demonstrated that this compound 1% is a potent agent for controlling postoperative inflammation, with an efficacy comparable to that of topical NSAIDs such as ketorolac tromethamine 0.5%.[1][2] Studies indicate no statistically significant difference between the two in the primary measures of postoperative inflammation: anterior chamber cell and flare.[1][2]
One prospective, randomized, double-masked study involving 36 patients who underwent phacoemulsification found that ketorolac tromethamine 0.5% was as effective as this compound 1% in reducing inflammation after cataract surgery.[1] Another study comparing prednisolone 1%, this compound 1%, and ketorolac tromethamine 0.5% after cataract extraction found no significant difference in the assessment of anterior chamber cells among the groups. However, anterior chamber flare was lowest in the NSAID group.
While both drug classes are effective, NSAIDs may offer an advantage in controlling flare, a measure of protein leakage into the anterior chamber. Conversely, corticosteroids like this compound are also utilized for conditions such as uveitis, where they have shown efficacy equivalent to other potent steroids like prednisolone, but with a potentially lower risk of inducing a significant increase in intraocular pressure (IOP).
Table 1: this compound 1% vs. Ketorolac Tromethamine 0.5% for Post-Cataract Surgery Inflammation
| Efficacy Endpoint | This compound 1% | Ketorolac Tromethamine 0.5% | Statistical Significance |
| Anterior Chamber Cells | No significant difference from Ketorolac | No significant difference from this compound | p > 0.05 |
| Anterior Chamber Flare | No significant difference from Ketorolac | No significant difference from this compound | p > 0.05 |
| Overall Inflammation Control | Effective | Effective | No significant difference |
Data sourced from a prospective, randomized, double-masked study.
Table 2: Comparison of this compound 1%, Prednisolone 1%, and Ketorolac Tromethamine 0.5%
| Efficacy Endpoint | This compound 1% | Prednisolone 1% | Ketorolac Tromethamine 0.5% | Statistical Significance |
| Anterior Chamber Cells | No significant difference | No significant difference | No significant difference | p = 0.165 |
| Anterior Chamber Flare | Higher than Ketorolac | Higher than Ketorolac | Lowest among the three | p = 0.008 |
| Surface Inflammation | Higher than Prednisolone | Lowest among the three | Higher than Prednisolone | p = 0.002 |
Data from a prospective, randomized, double-blind study.
Experimental Protocols
The data presented is derived from rigorous clinical trials. Below are the methodologies for the key experiments cited.
Protocol 1: Comparison of Ketorolac Tromethamine 0.5% and this compound 1% Post-Cataract Extraction
-
Study Design: Prospective, randomized, double-masked.
-
Participants: 36 patients undergoing routine small incision phacoemulsification with posterior chamber intraocular lens implantation.
-
Treatment Regimen: Patients were randomly assigned to receive either ketorolac tromethamine 0.5% or this compound 1%. The assigned anti-inflammatory agent was administered four times daily, starting 24 hours after surgery. No anti-inflammatory medications were used preoperatively, intraoperatively, or for the initial 24 hours postoperatively.
-
Assessments: Signs and symptoms of inflammation, intraocular pressure (IOP), and Kowa cell and flare measurements were evaluated at 1, 4, 7, and 30 days postoperatively.
Protocol 2: Comparison of Prednisolone 1%, this compound 1%, and Ketorolac Tromethamine 0.5% After Cataract Extraction
-
Study Design: Prospective, randomized, double-blind study.
-
Participants: 45 patients undergoing phacoemulsification for cataract extraction.
-
Treatment Regimen: Patients were assigned to receive topical treatment with either prednisolone 1%, this compound 1%, or ketorolac tromethamine 0.5% ophthalmic solution.
-
Assessments: On postoperative days 1, 3, 5, 14, and 28, best-corrected visual acuity, IOP, slit-lamp examination of the anterior segment, and patient comfort were assessed and compared.
Mechanism of Action
The differing mechanisms of action of corticosteroids and NSAIDs are fundamental to understanding their therapeutic effects. Corticosteroids like this compound inhibit phospholipase A2, an early step in the inflammatory cascade, thereby blocking the production of both prostaglandins and leukotrienes. NSAIDs, on the other hand, primarily target the cyclooxygenase (COX) enzymes, inhibiting the synthesis of prostaglandins.
Clinical Trial Workflow
The evaluation of ocular anti-inflammatory drugs typically follows a structured clinical trial workflow to ensure the collection of robust and unbiased data.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Rimexolone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Rimexolone in a laboratory setting. It includes detailed personal protective equipment (PPE) protocols, operational procedures for safe handling, and a comprehensive disposal plan to ensure the safety of laboratory personnel and compliance with regulations.
Personal Protective Equipment (PPE) for Handling this compound
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound, a corticosteroid that can cause skin and eye irritation, allergic reactions, and may have other long-term health effects.[1] The following table summarizes the required PPE for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or a face shield. | Protects against splashes and airborne particles of this compound, which can cause serious eye damage.[1] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin contact. Regular glove changes (e.g., every 30-60 minutes) are advised, and gloves should be removed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved N100 or P3 particulate respirator. | Necessary when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
| Protective Clothing | A fully buttoned lab coat with long sleeves. | Protects skin and personal clothing from contamination. |
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it with the same caution as other potent topical corticosteroids. The following table provides OELs for similar compounds as a reference.
| Compound | OEL (8-hour TWA) | Organization |
| Budesonide | 1 µg/m³ | SOT |
| Fluticasone Propionate | 2 µg/m³ | GSK |
| Mometasone Furoate | 5 µg/m³ | Merck |
| TWA: Time-Weighted Average. This data is for reference only and safe handling practices should always be the primary control measure. |
The selection of appropriate gloves is critical. While specific breakthrough time data for this compound is not available, the following table provides general guidance on the resistance of common glove materials to various chemicals. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Resistance to Solvents | General Resistance to Acids | General Resistance to Bases |
| Nitrile | Good | Excellent | Excellent |
| Neoprene | Good | Excellent | Excellent |
| Natural Rubber | Fair | Good | Good |
| PVC (Vinyl) | Fair | Good | Good |
| Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the amount of chemical contact.[2] |
Signaling Pathway of this compound
This compound, as a corticosteroid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. One of its key mechanisms is the induction of annexin A1 (lipocortin-1), which in turn inhibits phospholipase A2 (PLA2). This inhibition prevents the release of arachidonic acid from cell membranes, thereby blocking the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol outlines a general workflow for assessing the anti-inflammatory properties of a test compound like this compound using a cell-based assay.
Objective: To determine the in vitro efficacy of this compound in reducing the production of pro-inflammatory cytokines in stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium and supplements.
-
Lipopolysaccharide (LPS) for stimulation.
-
This compound stock solution.
-
ELISA kits for TNF-α and IL-6.
-
96-well cell culture plates.
-
Standard laboratory equipment (incubator, centrifuge, etc.).
Methodology:
-
Cell Culture: Culture and maintain the selected cell line according to standard protocols.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce an inflammatory response by adding LPS to the wells (except for the negative control wells) and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound at each concentration compared to the LPS-stimulated control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition).
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Operational and Disposal Plan
A strict operational and disposal plan is essential to minimize exposure and environmental contamination.
Operational Plan:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Weighing: When weighing this compound powder, use a balance within a containment enclosure.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate deactivating solution, followed by a thorough wash with soap and water.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
Disposal Plan: All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and any other solid materials that have come into contact with this compound should be placed in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
-
Container Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic").
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and certified hazardous waste disposal company. The preferred method of disposal for pharmaceutical waste like this compound is incineration at a permitted facility. Never dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
